molecular formula C24H27F2N5O4 B609903 Pemigatinib CAS No. 1513857-77-6

Pemigatinib

Cat. No.: B609903
CAS No.: 1513857-77-6
M. Wt: 487.5 g/mol
InChI Key: HCDMJFOHIXMBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pemigatinib is a selective, small-molecule ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, which functions as a potent and valuable tool in oncological research . Its mechanism of action involves blocking the autophosphorylation and subsequent signaling of these receptors, thereby suppressing the proliferation and survival of malignant cells that are driven by constitutive FGFR activation . This makes it a critical compound for studying tumors with underlying FGFR alterations, particularly FGFR2 fusions or rearrangements in cholangiocarcinoma (bile duct cancer) models and FGFR1 rearrangements in models of myeloid/lymphoid neoplasms (MLNs) . Beyond its applications in these specific cancers, emerging preclinical evidence highlights its research utility in investigating resistance mechanisms. For instance, studies show that this compound can overcome inherent resistance to KRAS G12C inhibitors in non-small cell lung cancer (NSCLC) models with a mesenchymal phenotype, revealing a synergistic effect when used in combination therapies . Researchers value this compound for its ability to help delineate FGFR-driven signaling pathways and explore novel combination treatment strategies in vitro and in vivo. This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDMJFOHIXMBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027955
Record name Pemigatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513857-77-6
Record name Pemigatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513857776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pemigatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pemigatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEMIGATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6BX7BL23K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In Vitro Efficacy of Pemigatinib on Bladder Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemigatinib (INCB054828) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1] Genetic alterations in FGFR genes, particularly FGFR3, are common drivers in bladder cancer, making it a promising therapeutic target.[2] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound on bladder cancer cell lines, detailing its impact on cell viability, apoptosis, and cell cycle progression. The information herein is intended to support further research and drug development efforts in the field of bladder cancer therapeutics.

Core Efficacy Data

The in vitro effects of this compound have been evaluated in bladder cancer cell lines known to harbor FGFR3 alterations, such as RT-112 and RT-4, both of which have an FGFR3-TACC3 fusion.[3][4]

Cell Viability and Growth Inhibition

This compound demonstrates potent inhibition of cell growth in bladder cancer cell lines with FGFR3 fusions. The concentration required to inhibit growth by 50% (GI50) has been determined for the following cell lines:

Cell LineFGFR AlterationMean GI50 ± S.D. (nM)
RT-112FGFR3-TACC3 fusion7 ± 3
RT-4FGFR3-TACC3 fusion12
Table 1: Growth Inhibition (GI50) of this compound in Bladder Cancer Cell Lines.[3]

In the RT-112 cell line, treatment with 100 nM this compound resulted in a significant reduction in cell viability. After 24 hours, viability was reduced by approximately 25%, and this effect was more pronounced after 48 hours, with a reduction of 40-60%.[5]

Cell Cycle Analysis

This compound has been shown to induce G1 phase cell cycle arrest in the RT-112 bladder cancer cell line. Treatment with 100 nM this compound led to a significant increase in the percentage of cells in the G1 phase after 48 hours.[5]

Cell LineTreatmentTime Point% of Cells in G1 Phase (Approx.)
RT-112Untreated48h~55%
RT-112100 nM this compound48h~65%
Table 2: Effect of this compound on Cell Cycle Progression in RT-112 Cells.[5]
Apoptosis Induction

While this compound induces a strong cytostatic effect through cell cycle arrest, its induction of apoptosis in the RT-112 bladder cancer cell line was not significant at the tested concentrations and time points.[5] However, increased expression of calreticulin (CRT) was observed in RT-112 cells after 48 hours of treatment, which can be a marker of cellular stress.[5]

Signaling Pathways Affected by this compound

This compound exerts its effects by inhibiting the FGFR signaling cascade. Upon binding to FGFR, it blocks the phosphorylation of downstream signaling molecules, primarily impacting the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4] In the RT-112 bladder cancer cell line, this compound treatment has been shown to modulate AKT signaling.[5] In the RT-4 cell line, treatment with this compound strongly suppresses the phosphorylation of FRS2, a key substrate of FGFR, and the downstream effector ERK.[4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR3 FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates This compound This compound This compound->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow start Start: Bladder Cancer Cell Lines (e.g., RT-112, RT-4) treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blotting (p-FRS2, p-ERK, p-AKT) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis

References

The Discovery and Development of Pemigatinib (INCB054828): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Pemigatinib (trade name Pemazyre®, formerly INCB054828) is a potent and selective, ATP-competitive, small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This document provides a comprehensive technical overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical characterization, and clinical evaluation. Detailed experimental protocols for key assays are provided, along with a summary of critical quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this targeted therapeutic agent.

Introduction: Targeting the FGFR Pathway in Oncology

The fibroblast growth factor (FGF) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1] The pathway is initiated by the binding of FGFs to FGFRs, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[1][2] Aberrant activation of the FGFR pathway, through gene fusions, rearrangements, amplifications, or activating mutations, has been identified as a key oncogenic driver in a variety of malignancies.[3][4] This has made the FGFR family an attractive target for the development of targeted cancer therapies.[4]

This compound was developed by Incyte Corporation as a selective inhibitor of FGFR1, 2, and 3, the isoforms most frequently implicated in cancer.[3][5] It received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[4][6] It is also approved for the treatment of relapsed or refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement.[7]

Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor of the kinase activity of FGFR1, FGFR2, and FGFR3.[5] By binding to the ATP-binding pocket of these receptors, this compound prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling pathways that are essential for tumor cell growth and survival.[1][5] This targeted inhibition leads to decreased cell viability in cancer cell lines with constitutive FGFR activation.[2]

FGFR Signaling Pathway

The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention by this compound.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K PLCg PLCγ P_FGFR->PLCg STAT STAT P_FGFR->STAT P_FRS2 p-FRS2 FRS2->P_FRS2 GRB2 GRB2 P_FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK Proliferation Cell Proliferation, Survival, Migration P_ERK->Proliferation AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT P_AKT->Proliferation P_PLCg p-PLCγ PLCg->P_PLCg P_PLCg->Proliferation P_STAT p-STAT STAT->P_STAT P_STAT->Proliferation This compound This compound This compound->P_FGFR Inhibits Preclinical_Workflow Target_ID Target Identification (FGFR Alterations in Cancer) Lead_Gen Lead Generation & Optimization (INCB054828) Target_ID->Lead_Gen In_Vitro_Potency In Vitro Potency (Enzymatic Assays) Lead_Gen->In_Vitro_Potency In_Vitro_Selectivity In Vitro Selectivity (Kinase Panel Screening) Lead_Gen->In_Vitro_Selectivity Cellular_Activity Cellular Activity (FGFR-Altered Cell Lines) In_Vitro_Potency->Cellular_Activity In_Vitro_Selectivity->Cellular_Activity In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Cellular_Activity->In_Vivo_Efficacy PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Efficacy->PK_PD Tox Toxicology Studies PK_PD->Tox IND Investigational New Drug (IND) Application Tox->IND

References

Pemigatinib in Myeloid/Lymphoid Neoplasms with FGFR1 Rearrangement: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid/lymphoid neoplasms (MLNs) with fibroblast growth factor receptor 1 (FGFR1) rearrangement are a rare and aggressive group of hematologic malignancies.[1] These neoplasms are characterized by a diverse clinical presentation, ranging from myeloproliferative features to T-cell or B-cell lymphoma, and a high risk of transformation to acute leukemia.[1] The underlying molecular pathogenesis involves chromosomal translocations that create fusion genes involving FGFR1, leading to constitutive activation of the FGFR1 tyrosine kinase and aberrant downstream signaling, driving cell proliferation and survival.[2][3] Pemigatinib, a potent and selective inhibitor of FGFR1, 2, and 3, has emerged as a promising targeted therapy for this patient population.[4][5] This technical guide provides an in-depth overview of the role of this compound in the treatment of MLNs with FGFR1 rearrangement, with a focus on the pivotal clinical trial data, experimental protocols, and the molecular mechanism of action.

Mechanism of Action: Targeting the Aberrant FGFR1 Signaling Pathway

In normal physiology, FGFR signaling is tightly regulated and plays a crucial role in cell growth, differentiation, and survival.[2] However, in MLNs with FGFR1 rearrangement, the resulting fusion protein leads to ligand-independent dimerization and constitutive activation of the FGFR1 kinase domain.[2] This perpetual "on" state triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation and survival.[2][6]

This compound is a small molecule kinase inhibitor that functions by binding to the ATP-binding site of FGFR1, 2, and 3, preventing their phosphorylation and subsequent activation.[6] By inhibiting FGFR1 signaling, this compound effectively disrupts the downstream pathways that are essential for tumor cell growth and survival in these malignancies.[6]

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1_Fusion FGFR1 Fusion Protein (Constitutively Active) RAS RAS FGFR1_Fusion->RAS PI3K PI3K FGFR1_Fusion->PI3K PLCg PLCγ FGFR1_Fusion->PLCg This compound This compound This compound->FGFR1_Fusion Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_monitoring Monitoring & Assessment cluster_outcome Outcome Eligibility Assess Inclusion/ Exclusion Criteria Biomarker Confirm FGFR1 Rearrangement (Cytogenetics/FISH) Eligibility->Biomarker Dosing Administer this compound (13.5 mg daily) Biomarker->Dosing Safety Monitor for Adverse Events Dosing->Safety Efficacy Assess Response (Hematologic & Cytogenetic) Dosing->Efficacy Discontinue Discontinue Treatment (Progression, Toxicity, allo-HSCT) Safety->Discontinue Continue Continue Treatment Efficacy->Continue Efficacy->Discontinue Continue->Dosing

References

The Molecular Basis of Pemigatinib's Anti-Tumor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemigatinib (Pemazyre®) is a potent and selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2][3] Aberrant FGFR signaling, driven by gene fusions, rearrangements, translocations, and activating mutations, is a key oncogenic driver in a variety of human cancers, including cholangiocarcinoma, urothelial carcinoma, and myeloid/lymphoid neoplasms.[4][5] this compound exerts its anti-tumor activity by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2] This technical guide provides an in-depth overview of the molecular basis of this compound's anti-tumor activity, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays.

Introduction to FGFR Signaling and its Role in Cancer

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four members (FGFR1-4), plays a critical role in embryonic development, tissue homeostasis, and angiogenesis.[6][7] These transmembrane receptor tyrosine kinases are activated upon binding of fibroblast growth factors (FGFs), leading to receptor dimerization, autophosphorylation, and the initiation of intracellular signaling cascades.[7][8]

Genetic alterations in FGFR genes can lead to constitutive activation of these pathways, promoting tumorigenesis. These alterations include:

  • Gene Fusions and Rearrangements: Particularly common for FGFR2 in intrahepatic cholangiocarcinoma (iCCA), leading to the formation of a fusion protein with a constitutively active kinase domain.[4]

  • Activating Mutations: Point mutations that lock the kinase in an active conformation.

  • Gene Amplifications: Increased copy number of an FGFR gene, leading to overexpression of the receptor.

Constitutively active FGFRs drive cancer cell proliferation and survival through the activation of several key downstream signaling pathways, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[6][7]

  • PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[6][7]

  • PLCγ Pathway: Which influences cell motility and invasion.[6][7]

This compound: Mechanism of Action

This compound is a highly potent and selective, ATP-competitive inhibitor of the kinase activity of FGFR1, FGFR2, and FGFR3.[3][5] Its selectivity for FGFR1-3 over FGFR4 and other kinases contributes to its therapeutic window.[9] By binding to the kinase domain of these receptors, this compound blocks their autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.[2] This inhibition of FGFR signaling leads to the suppression of tumor cell proliferation and survival in cancers with activating FGFR alterations.[4]

Quantitative Data on this compound's Activity

The anti-tumor activity of this compound has been quantified in various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC₅₀ (nM)Assay TypeReference
FGFR10.4Cell-free enzymatic assay[9]
FGFR20.5Cell-free enzymatic assay[9]
FGFR31.2Cell-free enzymatic assay[9]
FGFR430Cell-free enzymatic assay[9]
FGFR2-CLIP1 fusion10.16Cell-based assay[2]
FGFR2-CLIP1 fusion with N549H mutation1527.57Cell-based assay[2]
Table 2: Clinical Efficacy of this compound in the FIGHT-202 Trial (Cholangiocarcinoma with FGFR2 Fusions/Rearrangements)
ParameterValue95% Confidence IntervalReference
Overall Response Rate (ORR)
All Patients37%27.9% - 46.9%[10]
Complete Response (CR)2.8%-[11]
Partial Response (PR)34.3%-[11]
Median Duration of Response (DoR) 9.1 months6.0 - 14.5 months[10]
Median Progression-Free Survival (PFS) 7.0 months6.1 - 10.5 months[10]
Median Overall Survival (OS) 17.5 months14.4 - 22.9 months[10]

Signaling Pathway and Experimental Workflow Diagrams

FGFR Signaling Pathway

FGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1/2/3 PLCg PLCγ FGFR->PLCg Phosphorylates FRS2 FRS2 FGFR->FRS2 Phosphorylates PKC PKC PLCg->PKC GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival PKC->Proliferation FGF FGF Ligand FGF->FGFR Binds This compound This compound This compound->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay (IC₅₀ Determination) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT Assay) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Downstream Signaling) Cell_Viability->Western_Blot Xenograft Xenograft Tumor Models (e.g., Cholangiocarcinoma) Western_Blot->Xenograft PDX Patient-Derived Xenograft (PDX) Models Xenograft->PDX Phase_I Phase I (Safety & Dosing) PDX->Phase_I Phase_II Phase II (Efficacy & Safety, e.g., FIGHT-202) Phase_I->Phase_II Phase_III Phase III (Confirmatory Efficacy) Phase_II->Phase_III This compound This compound This compound->Kinase_Assay This compound->Cell_Viability This compound->Western_Blot This compound->Xenograft This compound->PDX This compound->Phase_I

Caption: General experimental workflow for the preclinical and clinical evaluation of this compound.

Detailed Experimental Protocols

In Vitro FGFR Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC₅₀ of this compound for FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, or FGFR3 kinase

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Kinase Buffer A (5X)

  • This compound stock solution (in DMSO)

  • 384-well microplate (low volume, black)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.

  • Prepare Kinase/Antibody Mixture: Dilute the FGFR kinase and Eu-anti-Tag antibody in 1X Kinase Buffer to a 2X final concentration.

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in 1X Kinase Buffer to create a range of concentrations (e.g., 10-point, 4-fold serial dilution).

  • Prepare Tracer Solution: Dilute the Kinase Tracer in 1X Kinase Buffer to a 2X final concentration.

  • Assay Assembly:

    • Add 5 µL of each this compound dilution (or vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of the Kinase/Antibody mixture to each well.

    • Add 5 µL of the Tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the emission ratio and plot the results against the logarithm of the this compound concentration. Determine the IC₅₀ value using a sigmoidal dose-response curve fit.[12]

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of cancer cell lines with FGFR alterations.

Materials:

  • FGFR-altered cancer cell line (e.g., KATO III, RT-112)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound (including a vehicle control).

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.[13][14][15][16][17]

In Vivo Cholangiocarcinoma Xenograft Model

This protocol describes the establishment of a subcutaneous cholangiocarcinoma xenograft model in nude mice to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old)

  • Cholangiocarcinoma cell line with an FGFR2 fusion (e.g., a patient-derived cell line or an established line)

  • Matrigel (optional, for enhancing tumor take rate)

  • This compound formulation for oral gavage

  • Vehicle control for oral gavage

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Cell Preparation and Implantation:

    • Harvest the cholangiocarcinoma cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS, optionally mixed with Matrigel at a 1:1 ratio.

    • Subcutaneously inject a specific number of cells (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation and Administration:

    • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 1 mg/kg) or the vehicle control to the respective groups via oral gavage once daily.[18]

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

    • At the end of the study (when tumors in the control group reach a maximum allowed size or at a predetermined time point), euthanize the mice.

  • Tissue Collection and Analysis (Optional):

    • Excise the tumors and weigh them.

    • Tumor tissue can be processed for histological analysis (e.g., H&E staining) or molecular analysis (e.g., Western blotting to assess target engagement).[19][20]

Conclusion

This compound is a targeted therapy that has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in patients with cancers harboring FGFR genetic alterations. Its potent and selective inhibition of FGFR1, 2, and 3 leads to the blockade of key downstream signaling pathways, resulting in decreased cancer cell proliferation and survival. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and clinicians working to further understand and utilize this important therapeutic agent. Continued research into mechanisms of resistance and potential combination therapies will be crucial in maximizing the clinical benefit of this compound.

References

Methodological & Application

Application Notes and Protocols: Phosphoproteomics Analysis of Pemigatinib-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3, which are key drivers in various cancers, including cholangiocarcinoma with FGFR2 fusions or rearrangements.[1][2][3][4] Understanding the molecular mechanisms of this compound's efficacy and potential resistance pathways is crucial for its clinical application. Phosphoproteomics, the large-scale analysis of protein phosphorylation, serves as a powerful tool to elucidate the downstream signaling events modulated by kinase inhibitors like this compound.[5] This document provides detailed application notes and protocols for the phosphoproteomics analysis of cells treated with this compound, offering insights into its mechanism of action and its impact on cellular signaling networks.

Introduction

Fibroblast growth factor receptors are a family of receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1] Genetic alterations such as gene fusions, amplifications, or mutations can lead to constitutive activation of FGFR signaling, driving tumorigenesis.[1] this compound selectively inhibits FGFR1, 2, and 3 by binding to the ATP-binding site of these receptors, thereby preventing their phosphorylation and subsequent activation of downstream pathways.[1]

Quantitative phosphoproteomics enables the identification and quantification of thousands of phosphorylation sites, providing a global snapshot of the cellular signaling state. By comparing the phosphoproteomes of cells treated with this compound versus control cells, researchers can identify key phosphorylation events that are modulated by the drug. This information can be used to confirm on-target effects, discover novel downstream targets, and identify potential biomarkers for drug response or resistance.

Quantitative Data Summary

The following tables represent a summary of expected quantitative phosphoproteomics data from an experiment comparing this compound-treated cells to a vehicle control. The data would be generated from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of phosphopeptide-enriched cell lysates.

Table 1: Significantly Down-regulated Phosphorylation Sites in this compound-Treated Cells

ProteinGenePhosphositeFold Change (this compound/Control)p-valueFunction
Fibroblast growth factor receptor 2FGFR2Y653/Y654-15.2<0.001Autophosphorylation site, key for kinase activation
FRS2FRS2Y196-12.5<0.001Adaptor protein, links FGFR to downstream signaling
Mitogen-activated protein kinase 1MAPK1T185/Y187-8.9<0.001Key component of the MAPK signaling pathway
AKT1AKT1S473-6.7<0.005Key component of the PI3K/AKT signaling pathway
Ribosomal protein S6 kinase alpha-1RPS6KA1T359/S363-5.4<0.005Downstream effector of the MAPK and PI3K pathways

Table 2: Significantly Up-regulated Phosphorylation Sites in this compound-Treated Cells

ProteinGenePhosphositeFold Change (this compound/Control)p-valueFunction
Apoptosis-regulating kinase 1ASK1S834.1<0.01Pro-apoptotic signaling
Protein phosphatase 2A subunit APPP2R1AY3073.5<0.01Negative regulator of cell growth and proliferation

Experimental Protocols

This section provides a detailed methodology for a typical phosphoproteomics experiment to analyze the effects of this compound.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line with a known FGFR alteration (e.g., cholangiocarcinoma cell line with an FGFR2 fusion).

  • Cell Culture: Culture the cells in appropriate media and conditions to 80% confluency.

  • Treatment: Treat the cells with this compound at a clinically relevant concentration (e.g., 100 nM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

Cell Lysis and Protein Digestion
  • Lysis: Harvest the cells and lyse them in a urea-based lysis buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide (IAA).

  • Digestion: Digest the proteins into peptides using an appropriate protease, such as trypsin.

Phosphopeptide Enrichment
  • Enrichment Method: Enrich for phosphopeptides using a method such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography. This step is crucial due to the low stoichiometry of phosphorylation.

  • Washing: Wash the enriched phosphopeptides to remove non-phosphorylated peptides.

  • Elution: Elute the phosphopeptides from the enrichment material.

LC-MS/MS Analysis
  • Instrumentation: Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS and MS/MS spectra.

Data Analysis
  • Database Searching: Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest to identify the peptides and their phosphorylation sites.

  • Quantification: Quantify the relative abundance of the identified phosphopeptides between the this compound-treated and control samples. For label-free quantification, use the precursor ion intensities.

  • Statistical Analysis: Perform statistical analysis to identify phosphopeptides with significantly altered abundance upon this compound treatment.

  • Bioinformatics Analysis: Use bioinformatics tools to perform pathway analysis and identify the signaling pathways that are significantly affected by this compound treatment.

Visualizations

Signaling Pathway Diagram

Pemigatinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription This compound This compound This compound->FGFR Inhibits Phosphorylation

Caption: this compound inhibits FGFR autophosphorylation, blocking downstream signaling.

Experimental Workflow Diagram

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & this compound Treatment Lysis 2. Cell Lysis & Protein Digestion Cell_Culture->Lysis Enrichment 3. Phosphopeptide Enrichment Lysis->Enrichment LC_MS 4. LC-MS/MS Analysis Enrichment->LC_MS Data_Processing 5. Database Search & Quantification LC_MS->Data_Processing Bioinformatics 6. Bioinformatics & Pathway Analysis Data_Processing->Bioinformatics

Caption: Workflow for phosphoproteomics analysis of this compound-treated cells.

References

Protocol for Assessing Pemigatinib Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pemigatinib (Pemazyre®) is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway is a known driver in various cancers.[1] Assessing the in vivo target engagement of this compound is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for determining effective dosing strategies in preclinical models. This document provides detailed protocols for assessing this compound's target engagement in vivo using tumor xenograft models, focusing on direct target inhibition and downstream pathway modulation.

Key Pharmacodynamic Biomarkers

The primary mechanism of this compound is the inhibition of FGFR phosphorylation.[2] This leads to the suppression of downstream signaling pathways, primarily the RAS/MAPK pathway. Key biomarkers for assessing target engagement include:

  • Phospho-FGFR (pFGFR): Direct measure of target inhibition in tumor tissue.

  • Phospho-ERK (pERK): A key downstream marker of the MAPK pathway activity.

  • Serum Phosphate: A systemic pharmacodynamic marker, as FGFR signaling regulates phosphate homeostasis.[3]

I. FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like RAS/MAPK and PI3K/AKT, which drive cell proliferation and survival.[2][4] this compound is a tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of FGFR1/2/3, preventing their phosphorylation and subsequent signal transduction.[2]

FGFR_Signaling_Pathway FGFR Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR pFGFR (Active) FGFR->pFGFR Autophosphorylation RAS_RAF_MEK RAS/RAF/MEK pFGFR->RAS_RAF_MEK Activation ERK ERK RAS_RAF_MEK->ERK pERK pERK (Active) ERK->pERK Phosphorylation Proliferation_Survival Cell Proliferation & Survival pERK->Proliferation_Survival Gene Transcription This compound This compound This compound->pFGFR Inhibition

FGFR signaling pathway and this compound's point of inhibition.

II. Quantitative Data Summary

The following tables summarize key in vivo quantitative data for this compound from preclinical studies.

Table 1: In Vivo Tumor Growth Inhibition by this compound

Cell Line XenograftMouse StrainThis compound Dose (mg/kg, oral, QD)Treatment DurationOutcome
KATO III (gastric)SCID0.0310 daysSignificant tumor growth suppression
KATO III (gastric)SCID0.310 daysMaximum tumor growth inhibition
KG1 (AML)NSG0.314 daysSignificant tumor growth suppression
RT-112 (bladder)nu/nu142 daysSignificant tumor growth suppression

Table 2: In Vivo Pharmacodynamic (PD) Marker Modulation

PD MarkerModelThis compound Dose (mg/kg, oral)Time PointResult
pFGFR2KATO III tumor-bearing mice0.1 - 10 (single dose)-In vivo IC50 of 22 nM for target inhibition[3]
Serum PhosphateC57BL/6 mice0.3 - 10 (single dose)24 hoursDose-dependent increase
pERK/ERKLU99 tumor-bearing nude miceSingle dose2-6 hoursDose-dependent reduction in the ratio

III. Experimental Protocols

A. In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model using the KATO III gastric cancer cell line, which has an FGFR2 amplification.

Materials:

  • KATO III human gastric carcinoma cell line

  • Athymic nu/nu or SCID mice (female, 4-6 weeks old)

  • RPMI-1640 medium with 20% FBS and 1% Penicillin-Streptomycin

  • Matrigel (Corning)

  • This compound

  • Vehicle for oral gavage (e.g., 10% DMSO + 90% Corn Oil)

Procedure:

  • Cell Culture: Culture KATO III cells in RPMI-1640 supplemented with 20% FBS at 37°C in a 5% CO2 incubator.

  • Cell Preparation for Implantation: Harvest cells using trypsin-EDTA and wash with sterile PBS. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Dosing: Once tumors reach an average volume of 100-200 mm³, randomize mice into vehicle control and treatment groups. Administer this compound or vehicle daily via oral gavage.

  • Endpoint: Continue treatment for the specified duration (e.g., 10-14 days). At the end of the study, euthanize mice and collect tumors and blood for pharmacodynamic analysis.

B. Western Blotting for pFGFR and pERK

This protocol is for the detection of phosphorylated FGFR and ERK in tumor lysates.

Materials:

  • Tumor tissue

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary Antibodies:

    • Phospho-FGFR (Tyr653/654) (e.g., Cell Signaling Technology, #3476 or #3471)[2][4]

    • Total FGFR (as a loading control)

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370 or Abcam, ab214362)[5]

    • Total ERK1/2 (as a loading control)

    • β-Actin or GAPDH (as a loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Tumor Lysate Preparation: Homogenize frozen tumor tissue in ice-cold RIPA buffer.[6] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

C. Immunohistochemistry (IHC) for pFGFR

This protocol outlines the staining of pFGFR in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

  • FFPE tumor sections (4-5 µm)

  • Xylene and graded ethanol series

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary Antibody: Phospho-FGFR (Tyr653/654) (e.g., Cell Signaling Technology, #3476)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).

  • Peroxidase Blocking: Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide.

  • Blocking: Block non-specific binding sites with the blocking solution.

  • Primary Antibody Incubation: Incubate slides with the primary pFGFR antibody overnight at 4°C.

  • Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed by the DAB substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

D. Serum Phosphate Measurement

This protocol is for the colorimetric determination of inorganic phosphate in mouse serum.

Materials:

  • Mouse blood

  • Serum separator tubes

  • Phosphate Assay Kit (Colorimetric, e.g., Abcam, ab65622)

Procedure:

  • Serum Collection: Collect whole blood via terminal cardiac puncture or another appropriate method into a serum separator tube.[7] Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the serum (supernatant).[8][9]

  • Phosphate Assay: Perform the assay according to the manufacturer's instructions. This typically involves:

    • Preparing a standard curve with the provided phosphate standard.

    • Adding serum samples (potentially diluted) and standards to a 96-well plate.

    • Adding the phosphate reagent, which forms a chromogenic complex with phosphate.

    • Incubating for a specified time at room temperature.

    • Measuring the absorbance at the recommended wavelength (e.g., 650 nm).

  • Calculation: Calculate the phosphate concentration in the samples by comparing their absorbance to the standard curve.

IV. Experimental Workflow and Logic Diagrams

Experimental_Workflow In Vivo Target Engagement Workflow cluster_model Animal Model cluster_treatment Treatment cluster_analysis Analysis Implant Implant Tumor Cells (e.g., KATO III) Tumor_Growth Monitor Tumor Growth Implant->Tumor_Growth Randomize Randomize Mice Tumor_Growth->Randomize Dosing Administer this compound (Oral Gavage) Randomize->Dosing Collect Collect Tumors & Blood Dosing->Collect Western Western Blot (pFGFR, pERK) Collect->Western IHC IHC (pFGFR) Collect->IHC Phosphate Serum Phosphate Assay Collect->Phosphate Data Data Analysis & PK/PD Modeling Western->Data IHC->Data Phosphate->Data PK_PD_Logic PK/PD Analysis Logic Dose This compound Dose PK Pharmacokinetics (Drug Concentration in Plasma) Dose->PK Target_Engagement Target Engagement (pFGFR Inhibition in Tumor) PK->Target_Engagement Correlation Correlate PK->Correlation PD_Biomarker Pharmacodynamic Biomarkers (pERK, Serum Phosphate) Target_Engagement->PD_Biomarker Efficacy Anti-Tumor Efficacy (Tumor Growth Inhibition) PD_Biomarker->Efficacy PD_Biomarker->Correlation Efficacy->Correlation

References

Application Notes and Protocols for Determining Cell Viability Following Pemigatinib Treatment Using the CellTiter-Glo® Luminescent Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the in vitro efficacy of Pemigatinib, a selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3, on cancer cell viability using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][2][3] This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[4][5] The protocol is designed for a multiwell plate format, making it suitable for high-throughput screening and dose-response studies.

Introduction

This compound is a targeted therapy that functions as a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases.[2][3] Aberrant FGFR signaling, often due to gene fusions, mutations, or amplifications, can drive tumor cell proliferation and survival in various cancers, including cholangiocarcinoma.[2][3][6] this compound binds to the ATP-binding pocket of FGFR1, 2, and 3, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and PLCγ.[2][7]

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining cell viability.[4][5][8] It is a homogeneous "add-mix-measure" assay that results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[1][4] This luminescent signal is produced by a proprietary, thermostable luciferase, which has a half-life of over five hours, providing flexibility in experimental workflow.[4] This application note details a comprehensive protocol for utilizing the CellTiter-Glo® assay to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines, particularly those with known FGFR alterations.

FGFR Signaling Pathway and this compound Inhibition

The diagram below illustrates the simplified FGFR signaling pathway and the mechanism of inhibition by this compound.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (FGFR1/2/3) FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 P3 P FGFR->P3 RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P2->PI3K_AKT PLCg PLCγ Pathway P3->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation This compound This compound This compound->FGFR Inhibits ATP Binding

Caption: this compound inhibits FGFR signaling and downstream pathways.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents
  • Cell Line: A cancer cell line with known FGFR alterations is recommended (e.g., cholangiocarcinoma cell lines with FGFR2 fusions).

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C or -80°C.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Opaque-walled 96-well or 384-well plates: White plates are recommended for luminescence assays.

  • Multichannel pipette

  • Orbital shaker

  • Luminometer

Experimental Workflow Diagram

The following diagram outlines the key steps of the cell viability assay protocol.

Workflow A 1. Cell Seeding Seed cells in an opaque-walled multiwell plate. B 2. Cell Adherence Incubate for 24 hours to allow cells to adhere. A->B C 3. This compound Treatment Add serial dilutions of this compound to the wells. B->C D 4. Incubation Incubate for the desired treatment period (e.g., 72 hours). C->D E 5. Equilibration Equilibrate the plate to room temperature for 30 minutes. D->E F 6. Add CellTiter-Glo® Reagent Add a volume equal to the culture medium in each well. E->F G 7. Lysis and Signal Stabilization Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes. F->G H 8. Luminescence Measurement Read the luminescent signal using a luminometer. G->H

Caption: Experimental workflow for the CellTiter-Glo® viability assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cells to the desired seeding density in the appropriate culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment.

    • Seed the cells into a white, opaque-walled multiwell plate.[1]

    • Include control wells containing medium without cells for background luminescence measurement.[1]

  • Cell Adherence:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach and resume growth.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is recommended to perform a wide range of concentrations to determine the IC₅₀ value (e.g., from low nanomolar to micromolar).

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.

    • Include vehicle control wells (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours). The incubation time may need to be optimized.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[1]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium for a 96-well plate).[1]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation and Analysis

The quantitative data from the experiment should be summarized for clear interpretation.

Table 1: Experimental Parameters
ParameterRecommended ValueNotes
Plate Format 96-well or 384-wellUse white, opaque-walled plates for luminescence.
Seeding Density Cell line dependent (e.g., 1,000-10,000 cells/well for 96-well)Optimize to ensure logarithmic growth.
Volume of Culture Medium 100 µL (96-well) or 25 µL (384-well)
This compound Concentration Range e.g., 0.1 nM to 10 µMA wider range may be necessary depending on cell line sensitivity.
Incubation Time with this compound 72 hoursCan be varied (e.g., 48, 96 hours).
Volume of CellTiter-Glo® Reagent 100 µL (96-well) or 25 µL (384-well)Equal to the volume of the culture medium.
Shaking Time after Reagent Addition 2 minutesTo ensure complete cell lysis.
Incubation Time after Shaking 10 minutesTo stabilize the luminescent signal.
Data Analysis
  • Background Subtraction: Subtract the average luminescence value of the "medium only" control wells from all other luminescence readings.

  • Normalization: Normalize the data to the vehicle control wells (considered 100% viability).

    • % Viability = (Luminescence of treated sample / Luminescence of vehicle control) x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.

  • IC₅₀ Calculation: Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response curve to a non-linear regression model (e.g., four-parameter logistic curve) using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

This application note provides a detailed and robust protocol for assessing the in vitro efficacy of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. By following this protocol, researchers can obtain reliable and reproducible data to determine the dose-dependent effects of this compound on cancer cell viability, which is crucial for preclinical drug development and for understanding the cellular response to FGFR inhibition.

References

Application Notes and Protocols for Pemigatinib Efficacy Studies Using Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have become a cornerstone of preclinical oncology research.[1][2][3] These models are invaluable for studying human cancer biology and assessing the efficacy of therapeutic agents in a more clinically relevant setting than traditional cell line-derived xenografts.[1][4][5] This document provides detailed application notes and protocols for utilizing PDX models in efficacy studies of Pemigatinib, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases.[6][7][8]

This compound is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement, as well as for relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement.[9][10] Deregulated FGFR signaling, through mechanisms such as gene fusions, amplifications, or mutations, can drive tumor cell proliferation and survival in various cancers.[6][11] this compound selectively targets FGFR1, 2, and 3, thereby inhibiting downstream signaling pathways like RAS/MAPK and PI3K/AKT, which are crucial for tumor growth.[6][11]

These application notes offer a guide to designing and executing in vivo efficacy studies of this compound using PDX models, presenting quantitative data in a structured format, and providing detailed experimental protocols.

Data Presentation: this compound Efficacy in PDX Models

The following tables summarize the efficacy of this compound in various PDX models as reported in preclinical studies.

PDX Model IDCancer TypeFGFR AlterationTreatment RegimenOutcomeTumor Volume ChangeReference
ICCA PDX ModelIntrahepatic Cholangiocarcinoma (ICCA)FGFR2 FusionThis compound (1 mg/kg, p.o., QD)Partial Response>30% decrease from baseline at Day 21[12]
MR313CholangiocarcinomaFGFR2 (Secondary Mutation: p.(Asp650His))This compound (1 mg/kg)ResistanceProgressive Disease[13]
MR369CholangiocarcinomaFGFR2 (Secondary Mutation: p.(Val565Leu))This compound (1 mg/kg)ResistanceProgressive Disease[13]
LU5200Non-Small Cell Lung Cancer (Mesenchymal-like)High FGFR1 ExpressionThis compound (1 mg/kg, p.o., QD) + AMG 510 (20 mg/kg, p.o., QD)Combination ActivitySignificant tumor growth inhibition compared to single agents[14][15]
LU11612Non-Small Cell Lung Cancer (Mesenchymal-like)High FGFR1 ExpressionThis compound (1 mg/kg, p.o., QD) + AMG 510 (20 mg/kg, p.o., QD)Combination ActivitySignificant tumor growth inhibition compared to single agents[14][15]
LU9359Non-Small Cell Lung Cancer (Epithelial-like)No FGFR1 ExpressionThis compound (1 mg/kg, p.o., QD) + AMG 510 (20 mg/kg, p.o., QD)No Increase in Combination ActivityNo significant difference compared to single agents[14]

p.o. - per os (by mouth); QD - quaque die (once a day)

Experimental Protocols

Establishment and Maintenance of PDX Models

This protocol outlines the general procedure for implanting patient tumor tissue into immunodeficient mice and the subsequent passaging of the established xenografts.

Materials:

  • Fresh patient tumor tissue collected from surgical resections or biopsies.[12]

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice).[16][17]

  • Sterile surgical instruments.

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium.

  • Matrigel (optional).

  • Anesthetics.

Protocol:

  • Tumor Tissue Preparation:

    • Collect fresh tumor tissue from the patient under sterile conditions.

    • Transport the tissue to the laboratory in a sterile container with culture medium on ice.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or necrotic debris.

    • Mince the tumor into small fragments (approximately 2-3 mm³).[17]

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin, typically on the flank or in the interscapular region.[17]

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragment with Matrigel to support initial growth.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

    • Monitor the mice for tumor growth and overall health.

  • Passaging:

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.[17]

    • Aseptically resect the tumor.

    • Remove any necrotic tissue and divide the tumor into smaller fragments for implantation into new mice (as described in steps 1 & 2).[4]

    • A portion of the tumor can be cryopreserved for future use or processed for molecular and histological analysis.

In Vivo Efficacy Study of this compound

This protocol details the steps for conducting a preclinical trial of this compound in established PDX models.

Materials:

  • Established PDX models (passage 3-4 are often used).[18]

  • This compound (formulated for oral gavage).

  • Vehicle control solution.

  • Calipers for tumor measurement.

  • Animal balance.

  • Oral gavage needles.

Protocol:

  • Study Initiation:

    • Expand the desired PDX model in a cohort of mice.

    • When tumors become palpable, begin measuring tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[4]

    • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4][12][18] Ensure the average tumor volume is similar across all groups.

  • Treatment Administration:

    • Prepare the this compound formulation and the vehicle control. A common dosage for this compound in PDX models is 1 mg/kg, administered once daily by oral gavage.[12][13][14]

    • Administer the treatment or vehicle to the respective groups according to the planned schedule.

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Monitoring and Data Collection:

    • Measure tumor volumes at regular intervals throughout the study.

    • At the end of the study (based on a predetermined endpoint, such as a specific tumor volume in the control group or a set number of days), euthanize the mice.

    • Resect the tumors and measure their final weight.

    • Collect tumor tissue for pharmacodynamic (e.g., target engagement) and biomarker analysis.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Categorize responses based on changes in tumor volume from baseline (e.g., partial response for >30% decrease, progressive disease for >20% increase).[12]

    • Statistically analyze the differences in tumor volume and weight between the groups.

Visualizations

FGFR Signaling Pathway and Mechanism of this compound Action

FGFR_Signaling_Pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR (1, 2, 3) FGF->FGFR Binds This compound This compound Dimerization Dimerization & Autophosphorylation RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K This compound->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound PDX Efficacy Study

PDX_Workflow cluster_treatment 5. Treatment Phase PatientTumor 1. Obtain Patient Tumor Tissue Implantation 2. Implant into Immunodeficient Mice PatientTumor->Implantation PDX_Establishment 3. PDX Model Establishment & Expansion Implantation->PDX_Establishment Randomization 4. Randomize Mice (Tumor Volume ~100-200 mm³) PDX_Establishment->Randomization Vehicle Vehicle Control (p.o., QD) Randomization->Vehicle Group 1 This compound This compound (e.g., 1 mg/kg, p.o., QD) Randomization->this compound Group 2 Monitoring 6. Monitor Tumor Growth & Body Weight Vehicle->Monitoring This compound->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Volume) Monitoring->Endpoint Analysis 8. Data & Tissue Analysis (TGI, Biomarkers) Endpoint->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Investigating Off-Target Effects of Pemigatinib In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the in vitro off-target effects of Pemigatinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets of this compound?

A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3).[1][2][3] Its primary therapeutic effects are attributed to the inhibition of these kinases. However, in vitro kinase profiling has identified additional kinases that are inhibited by this compound, albeit at higher concentrations. The most notable off-targets are members of the Vascular Endothelial Growth Factor Receptor (VEGFR) family, specifically KDR (VEGFR-2), and the stem cell factor receptor, c-KIT.[1] this compound is significantly less potent against FGFR4.[1][2]

Q2: I am not observing the expected inhibition of my target kinase. What could be the issue?

A2: Several factors could contribute to a lack of target inhibition. First, verify the concentration and stability of your this compound stock solution. This compound is soluble in DMSO, and it is recommended to use freshly prepared dilutions.[4][5] Ensure that the final concentration of DMSO in your assay is consistent across all conditions and is at a level that does not affect enzyme activity or cell viability. Second, confirm the activity of your recombinant kinase or the expression and activation status of the target kinase in your cellular model. For cellular assays, the target kinase may not be in a constitutively active state. Stimulation with an appropriate growth factor (e.g., FGF) might be necessary to induce phosphorylation and activation. Finally, consider the ATP concentration in your biochemical assays, as this can influence the IC50 value of ATP-competitive inhibitors like this compound.

Q3: My cell viability assay results are inconsistent. How can I troubleshoot this?

A3: Inconsistent results in cell viability assays can arise from several sources. Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Uneven cell distribution in multi-well plates is a common cause of variability. When preparing your this compound dilutions, perform serial dilutions carefully and mix thoroughly at each step. It is also crucial to include appropriate controls, such as a vehicle control (DMSO) and a positive control (a known cytotoxic agent). If you are using a luciferase-based viability assay, be aware that some small molecules can directly inhibit the luciferase enzyme, leading to inaccurate readings.[6][7][8][9] If you suspect this is the case, consider using an alternative viability assay based on a different detection method, such as tetrazolium salt reduction (e.g., MTT or WST-1 assays).

Q4: I am having trouble detecting the phosphorylation of downstream signaling proteins by Western Blot. What can I do?

A4: Detecting changes in protein phosphorylation can be challenging. To improve your results, it is critical to work quickly and keep samples on ice to minimize the activity of endogenous phosphatases.[10] The lysis buffer should be supplemented with a cocktail of phosphatase and protease inhibitors.[10][11] For blocking, Bovine Serum Albumin (BSA) is generally recommended over milk, as milk contains phosphoproteins that can increase background noise.[10][12] Ensure you are loading a sufficient amount of protein; for detecting low-abundance phosphoproteins, you may need to load more total protein than for other targets.[11] Always include a positive control, such as cells treated with a known activator of the pathway, to confirm that your antibody and detection system are working correctly.[12]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Kinases

Kinase TargetIC50 (nM)
FGFR1 0.4
FGFR2 0.5
FGFR3 1.0
FGFR430
KDR (VEGFR-2)70
c-KIT<1,000
Other 50 kinases>10,000

Data summarized from Liu et al., 2020.[1] The table shows the half-maximal inhibitory concentration (IC50) of this compound against its primary targets (in bold) and key off-targets. The majority of the 56 kinases tested were not significantly inhibited at concentrations up to 10,000 nM.

Experimental Protocols & Troubleshooting Guides

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against a specific kinase.

Methodology:

  • Prepare a reaction buffer appropriate for the kinase of interest. This typically includes a buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).

  • Add the recombinant kinase and its specific substrate to the wells of a microplate.

  • Prepare serial dilutions of this compound in the reaction buffer and add them to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature and for a time that ensures the reaction is in the linear range.

  • Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide:

IssuePossible CauseRecommendation
High variability between replicates Pipetting errors, especially with small volumes. Incomplete mixing of reagents.Use calibrated pipettes and ensure thorough mixing at each step. Prepare a master mix for common reagents to minimize pipetting variations.
No or low kinase activity in controls Inactive enzyme or substrate. Incorrect buffer composition or pH.Verify the activity of the kinase and the integrity of the substrate. Confirm that the buffer components and pH are optimal for the specific kinase.
IC50 values are significantly different from expected Incorrect ATP concentration. Instability of this compound in the assay buffer.Measure the Km of ATP for your kinase and use a concentration close to this value. Prepare fresh dilutions of this compound for each experiment.
Assay signal is saturated or too low Incorrect enzyme or substrate concentration. Inappropriate incubation time.Optimize the enzyme and substrate concentrations and the incubation time to ensure the reaction is within the linear range of detection.
Cell Viability Assay (MTS/WST-1)

Objective: To assess the effect of this compound on the viability and proliferation of a cell line.

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for the desired duration (e.g., 72 hours).

  • Add the MTS or WST-1 reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Troubleshooting Guide:

IssuePossible CauseRecommendation
"Edge effects" in the plate Evaporation of medium from the outer wells.To minimize evaporation, do not use the outermost wells of the plate for experimental samples. Fill them with sterile water or medium instead.
High background absorbance Contamination of the cell culture or reagents.Ensure aseptic techniques are followed. Use fresh, sterile reagents.
Precipitation of this compound in the medium Poor solubility of the compound at high concentrations.This compound is sparingly soluble in aqueous buffers.[5] If precipitation is observed, consider preparing the stock solution in a different solvent or reducing the highest concentration tested.
Inconsistent cell growth Uneven cell seeding. Cells are not in a healthy growth phase.Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. Use cells with a consistent passage number and ensure they are actively dividing.
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a target protein in a cellular context.

Methodology:

  • Culture cells to near confluency and treat them with either this compound or a vehicle control (DMSO) for a specific duration.

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).

  • Cool the tubes at room temperature, then lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or another protein detection method.

  • A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Troubleshooting Guide:

IssuePossible CauseRecommendation
No clear melting curve for the target protein The chosen temperature range is not appropriate for the target protein. The protein is very stable or unstable.Optimize the temperature range to cover the melting transition of the target protein. This may require a broad initial screen.
No thermal shift observed with this compound The concentration of this compound is too low to cause a significant shift. The drug is not reaching the target in the cell.Increase the concentration of this compound. Ensure that the incubation time is sufficient for the drug to enter the cells and bind to its target.
High variability in the soluble protein fraction Incomplete cell lysis. Inconsistent heating.Ensure complete cell lysis to release all soluble proteins. Use a PCR machine or a heat block that provides uniform heating to all samples.
Difficulty detecting the target protein by Western Blot Low abundance of the target protein. Poor antibody quality.Increase the amount of protein loaded onto the gel. Validate your antibody to ensure it is specific and sensitive for the target protein.

Visualizations

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1/2/3 FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT FGF FGF Ligand FGF->FGFR This compound This compound This compound->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Off_Target_Signaling cluster_kdr KDR (VEGFR-2) Pathway cluster_ckit c-KIT Pathway This compound This compound KDR KDR (VEGFR-2) This compound->KDR Inhibits cKIT c-KIT This compound->cKIT Inhibits VEGF VEGF VEGF->KDR PLCg PLCγ KDR->PLCg PKC PKC PLCg->PKC MAPK_KDR MAPK PKC->MAPK_KDR Angiogenesis Angiogenesis MAPK_KDR->Angiogenesis SCF SCF SCF->cKIT PI3K_cKIT PI3K cKIT->PI3K_cKIT RAS_cKIT RAS cKIT->RAS_cKIT AKT_cKIT AKT PI3K_cKIT->AKT_cKIT Cell_Survival Cell Survival & Proliferation AKT_cKIT->Cell_Survival MAPK_cKIT MAPK RAS_cKIT->MAPK_cKIT MAPK_cKIT->Cell_Survival

Caption: Overview of KDR (VEGFR-2) and c-KIT signaling pathways as off-targets of this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Select_Model Select Cell Line or Recombinant Kinase Determine_Conc Determine this compound Concentration Range Select_Model->Determine_Conc Choose_Assay Choose Appropriate Assay (Biochemical vs. Cellular) Determine_Conc->Choose_Assay Prepare_Reagents Prepare Reagents and This compound Dilutions Choose_Assay->Prepare_Reagents Perform_Assay Perform Assay (e.g., Kinase Assay, Viability, CETSA) Prepare_Reagents->Perform_Assay Data_Acquisition Acquire Data (e.g., Plate Reader, Western Blot) Perform_Assay->Data_Acquisition Calculate_Results Calculate IC50/GI50 Values Data_Acquisition->Calculate_Results Compare_On_Off_Target Compare On-Target vs. Off-Target Activity Calculate_Results->Compare_On_Off_Target Validate_Hits Validate Off-Target Hits (e.g., with orthogonal assays) Compare_On_Off_Target->Validate_Hits

Caption: General workflow for investigating in vitro off-target effects of this compound.

References

Technical Support Center: Investigating Pemigatinib-Induced Hyperphosphatemia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating experiments related to the molecular mechanism of pemigatinib-induced hyperphosphatemia.

Frequently Asked Questions (FAQs)

Q1: What is the established molecular mechanism of this compound-induced hyperphosphatemia?

A1: this compound is a potent inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3).[1][2][3] Hyperphosphatemia is an on-target effect of this compound, arising from the disruption of the FGF23 signaling pathway in the kidneys.[4][5][6] Under normal physiological conditions, the hormone FGF23, secreted by bone cells, binds to FGFRs in the renal tubules in a complex with its co-receptor α-Klotho.[7] This binding event signals the kidneys to decrease phosphate reabsorption, thus promoting its excretion in urine.[7][8][9] this compound competitively binds to the ATP-binding site of FGFRs, preventing their phosphorylation and activation.[1] This inhibition blocks the downstream signaling cascade initiated by FGF23, leading to increased phosphate reabsorption by the renal tubules and a subsequent elevation of serum phosphate levels.[4][10]

Q2: What is the typical onset and incidence of hyperphosphatemia observed in clinical studies with this compound?

A2: In clinical trials involving patients treated with this compound, hyperphosphatemia is a very common adverse event. Across clinical trials with a starting dose of 13.5 mg, hyperphosphatemia was reported in 93% of patients.[2][10][11] The median time to the onset of hyperphosphatemia is approximately 8 days, with a range of 1 to 169 days.[2][10][11]

Q3: How is this compound-induced hyperphosphatemia managed in a clinical setting?

A3: Management of this compound-induced hyperphosphatemia in clinical trials typically involves a multi-step approach. This includes monitoring serum phosphate levels, implementing a low-phosphate diet, and initiating phosphate-lowering therapy with phosphate binders when necessary.[12][13][14] Dose adjustments, including interruption or reduction of the this compound dose, may also be employed based on the severity and duration of hyperphosphatemia.[13][15]

Troubleshooting Guides

In Vitro Kinase Assays

Q1: I am not observing inhibition of FGFR phosphorylation in my in vitro kinase assay with this compound. What are the possible reasons?

A1: Several factors could contribute to a lack of observed inhibition. Consider the following troubleshooting steps:

  • ATP Concentration: If the ATP concentration in your assay is too high, it can outcompete this compound for binding to the FGFR kinase domain. Determine the Michaelis-Menten constant (Km) for ATP for your specific FGFR isoform and use an ATP concentration at or near the Km.[8]

  • Enzyme Activity: Ensure that the recombinant FGFR enzyme is active. Run a positive control with a known FGFR inhibitor (e.g., staurosporine) to validate the assay setup.[16] Also, be mindful of kinase autophosphorylation, which can vary between enzyme preparations and may interfere with the assay.[8]

  • Inhibitor Integrity: Verify the concentration and integrity of your this compound stock solution. Ensure it is properly dissolved and has not degraded.

  • Assay Conditions: Optimize incubation times and temperatures. Ensure that the buffer conditions (pH, salt concentration) are optimal for both enzyme activity and inhibitor binding.

Q2: My in vitro kinase assay shows high background signal. How can I reduce it?

A2: High background can be caused by several factors:

  • Non-specific Binding: Ensure that all assay components, especially antibodies used for detection, are specific to the target and are used at the recommended dilutions.

  • Autophosphorylation: High concentrations of the kinase can lead to increased autophosphorylation, contributing to the background. Titrate the enzyme concentration to find the optimal level that provides a good signal-to-noise ratio.[8]

  • Reagent Quality: Use high-quality reagents, including purified enzyme and substrate, to minimize contaminants that might interfere with the assay.

In Vivo Animal Studies

Q1: I am not observing significant hyperphosphatemia in my mouse model treated with this compound. What should I check?

A1: If you are not seeing the expected hyperphosphatemic effect, consider these points:

  • Drug Administration and Bioavailability: Verify the route of administration and the formulation of this compound. Ensure proper dosing and that the drug is being absorbed. Consider performing pharmacokinetic analysis to confirm systemic exposure.

  • Animal Strain and Diet: Different mouse strains may have varying sensitivities to FGFR inhibition. The basal phosphate level in the diet can also influence the degree of hyperphosphatemia observed. Ensure a consistent and appropriate diet for all study animals.

  • Timing of Measurements: The onset of hyperphosphatemia can vary. Collect serum and urine samples at multiple time points after this compound administration to capture the peak effect.[2][10][11]

  • Phosphate Measurement: Ensure the accuracy of your phosphate measurement assay. Run standards and controls with each batch of samples.

Q2: The serum phosphate levels in my control animals are highly variable. How can I minimize this?

A2: Variability in baseline phosphate levels can make it difficult to detect a drug-induced effect. To reduce variability:

  • Acclimatization: Allow sufficient time for the animals to acclimatize to their housing and diet before starting the experiment.

  • Fasting: Fasting the animals overnight before blood collection can help to reduce diet-induced fluctuations in phosphate levels.

  • Consistent Sampling: Collect blood samples at the same time of day for all animals to minimize diurnal variations in phosphate levels.

  • Handling Stress: Minimize stress during animal handling and sample collection, as stress can influence various physiological parameters.

Quantitative Data Summary

Table 1: Incidence and Onset of this compound-Induced Hyperphosphatemia in Clinical Trials

ParameterValueReference(s)
Incidence93% (in patients receiving a 13.5 mg starting dose)[2][10][11]
Median Time to Onset8 days[2][10][11]
Range of Onset1 - 169 days[2][10][11]
Patients Requiring Phosphate Lowering Therapy33%[2][10][11]

Table 2: this compound Dose Modifications for Hyperphosphatemia

Serum Phosphate LevelManagement StrategyReference(s)
>5.5 mg/dLInitiate a low-phosphate diet.[12][13][14]
>7.0 mg/dLInitiate phosphate-lowering therapy.[12][13][14]
Persistent elevationWithhold, reduce dose, or permanently discontinue this compound.[13][15]

Experimental Protocols

In Vitro FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted for assessing the binding of this compound to FGFR3.

Materials:

  • FGFR3 Kinase (recombinant)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • Kinase Buffer A (5X)

  • This compound

  • Staurosporine (positive control)

  • 384-well plate

Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled water.

    • Prepare a 3X solution of FGFR3/Eu-anti-GST antibody mixture in 1X Kinase Buffer A.

    • Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A.

    • Prepare serial dilutions of this compound and staurosporine in 1X Kinase Buffer A containing DMSO (final DMSO concentration should be consistent across all wells).

  • Assay Protocol:

    • Add 5 µL of the serially diluted compounds (this compound, staurosporine, or DMSO vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Mouse Model of Hyperphosphatemia

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (formulated for oral gavage)

  • Vehicle control

  • Standard rodent chow

  • Metabolic cages for urine collection

  • Serum and urine collection supplies

  • Phosphate quantification kit (e.g., Malachite Green assay)

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week before the start of the study.

  • Dosing:

    • Randomly assign mice to treatment groups (vehicle control, this compound).

    • Administer this compound or vehicle control by oral gavage once daily for the desired study duration.

  • Sample Collection:

    • Serum: Collect blood via submandibular or retro-orbital bleed at baseline and at specified time points after the start of treatment. Process the blood to obtain serum.

    • Urine: House mice in metabolic cages for 24-hour urine collection at baseline and at the end of the study.

  • Phosphate Measurement:

    • Determine the concentration of inorganic phosphate in serum and urine samples using a colorimetric assay such as the Malachite Green assay, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the serum and urine phosphate levels between the this compound-treated and vehicle control groups at each time point.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Western Blot Analysis of FGFR Phosphorylation

Materials:

  • Cancer cell line with known FGFR alterations (e.g., KATO III)

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with antibodies for total FGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative levels of phosphorylated FGFR.

Visualizations

Pemigatinib_Mechanism cluster_0 Bone Cell (Osteocyte) cluster_1 Kidney Proximal Tubule Cell cluster_2 This compound Action FGF23 FGF23 FGFR FGFR FGF23->FGFR Binds NPT2a NaPi-2a/2c (Phosphate Transporter) FGFR->NPT2a Inhibits Klotho α-Klotho Klotho->FGFR Co-receptor Phosphate_reabsorption Phosphate Reabsorption NPT2a->Phosphate_reabsorption Mediates Phosphate_excretion Phosphate Excretion Hyperphosphatemia Hyperphosphatemia (Increased Serum Phosphate) Phosphate_reabsorption->Hyperphosphatemia Leads to This compound This compound This compound->FGFR Inhibits

Caption: Molecular mechanism of this compound-induced hyperphosphatemia.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis A1 Recombinant FGFR Kinase Assay A2 Cell-Based Phospho-FGFR Assay C1 Determine IC50 (In Vitro) A2->C1 B1 Animal Model (e.g., Mouse) B2 This compound Administration B1->B2 B3 Serum/Urine Collection B2->B3 B4 Phosphate Measurement B3->B4 C2 Quantify Hyperphosphatemia (In Vivo) B4->C2

Caption: General experimental workflow for studying this compound's effects.

Troubleshooting_Logic Start Unexpected Experimental Result Q1 In Vitro or In Vivo? Start->Q1 Q2 No Inhibition Observed (In Vitro) Q1->Q2 In Vitro Q3 No Hyperphosphatemia (In Vivo) Q1->Q3 In Vivo A1 Check: - ATP Concentration - Enzyme Activity - Inhibitor Integrity Q2->A1 A2 Check: - Drug Administration - Animal Strain/Diet - Timing of Measurements Q3->A2

Caption: A simplified troubleshooting logic tree for common experimental issues.

References

Strategies to mitigate Pemigatinib toxicity in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pemigatinib in preclinical models. The focus is on strategies to monitor, manage, and mitigate common toxicities observed during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common on-target toxicities observed with this compound in preclinical models?

A1: The most frequently reported on-target toxicities associated with this compound are hyperphosphatemia and ocular toxicities.[1][2][3][4] Hyperphosphatemia is a direct consequence of Fibroblast Growth Factor Receptor (FGFR) inhibition.[5][6][7] Ocular toxicities, such as retinal pigment epithelial detachment (RPED) and dry eye, are also considered on-target effects due to the role of FGFR signaling in maintaining retinal health.[8][9][10]

Q2: What is the mechanism behind this compound-induced hyperphosphatemia?

A2: this compound inhibits FGFR1, which plays a crucial role in phosphate homeostasis in the kidneys. Specifically, FGFR1 signaling, in conjunction with its co-receptor Klotho, is essential for the phosphaturic effects of the hormone FGF23. By inhibiting FGFR1, this compound disrupts this pathway, leading to increased renal phosphate reabsorption and consequently, elevated serum phosphate levels.[5][6][7]

Q3: Are there established preclinical models to study this compound-induced toxicities?

A3: While specific, standardized models for this compound-induced toxicity are not extensively published, standard rodent models (mice and rats) are commonly used for pharmacokinetic and pharmacodynamic studies that include monitoring of serum phosphate levels.[11] For ocular toxicity, rabbit and rodent models are standard for general ophthalmologic drug safety assessment and can be adapted for studying the effects of systemically administered drugs like this compound.[12]

Q4: Can dosing strategies be altered to mitigate toxicity in preclinical studies?

A4: Yes, altering the dosing schedule is a common strategy. In clinical practice, this compound is often administered on a 14-days-on, 7-days-off schedule to manage adverse events.[13][14][15] This intermittent dosing regimen can be modeled preclinically to assess if it reduces the severity of toxicities like hyperphosphatemia or ocular changes while maintaining anti-tumor efficacy. The concept of "drug holidays" has been explored for other kinase inhibitors to manage toxicities.[16]

Troubleshooting Guides

Issue 1: Managing Hyperphosphatemia in Animal Models

Problem: A significant and sustained increase in serum phosphate levels is observed in animals treated with this compound, potentially leading to complications like soft tissue mineralization.[5][17]

Mitigation Strategies:

  • Dietary Phosphate Restriction:

    • Rationale: Reducing the dietary intake of phosphorus can help lower the overall phosphate load, potentially ameliorating the effects of decreased renal excretion caused by this compound.

    • Action: Switch animals to a specially formulated low-phosphate diet prior to and during this compound administration. Monitor food intake to ensure proper nutrition.

  • Co-administration of Phosphate Binders:

    • Rationale: Phosphate binders are compounds that reduce the absorption of dietary phosphate from the gastrointestinal tract.[18] This approach is a mainstay in managing hyperphosphatemia in other conditions.[5][6]

    • Action: Administer a phosphate binder (e.g., sevelamer, lanthanum carbonate) mixed with food or via oral gavage. The timing of binder administration should be close to feeding times to maximize efficacy.[18]

  • Dose Interruption/Reduction:

    • Rationale: Temporarily halting or lowering the dose of this compound can allow serum phosphate levels to normalize. This strategy is guided by clinical management principles.[1][13]

    • Action: Implement an intermittent dosing schedule (e.g., 2 weeks on, 1 week off) and monitor serum phosphate levels at regular intervals.

Quantitative Data Summary: this compound-Induced Hyperphosphatemia (Clinical Data)

ParameterObservationReference
Incidence of HyperphosphatemiaReported in up to 93% of patients.[9][17]
Median Time to Onset8 days (range: 1-169 days).[9][17][19]
Requirement for Phosphate Lowering TherapyApproximately 33% of patients.[9][17]
Management in Clinical TrialsLow-phosphate diet, phosphate binders, diuretics, dose reduction/interruption.[5][6]
Issue 2: Monitoring and Mitigating Ocular Toxicity in Preclinical Models

Problem: Animals exhibit signs of ocular toxicity, such as corneal changes, dry eye, or retinal abnormalities (e.g., subretinal fluid accumulation, indicative of RPED).[9][10][13]

Mitigation Strategies:

  • Prophylactic Ocular Lubrication:

    • Rationale: To manage dry eye, a common side effect, regular application of ocular lubricants can prevent corneal damage.[13]

    • Action: Apply artificial tears or hydrating eye gels to the animals' eyes one to two times daily, especially if signs of irritation or dryness are observed.

  • Regular Ophthalmological Examinations:

    • Rationale: Early detection of ocular changes is critical. Clinical guidelines recommend regular monitoring.[9][13]

    • Action: Conduct baseline ophthalmological exams before starting treatment. Perform regular follow-up exams, including fundoscopy and, if available, optical coherence tomography (OCT) for detailed retinal imaging, to monitor for the development of RPED.[8][9]

  • Dose Modification:

    • Rationale: Ocular toxicities are often dose-dependent. Dose interruption or reduction upon detection of adverse events can lead to their resolution or improvement.[9][19]

    • Action: If significant ocular changes are noted (e.g., Grade 2 or higher), consider withholding this compound and re-evaluating. If the condition improves, treatment may be resumed at a lower dose.

Quantitative Data Summary: this compound-Induced Ocular Toxicity (Clinical Data)

ParameterRetinal Pigment Epithelial Detachment (RPED)Dry EyeReference
Incidence 6-11% of patients27-31% of patients[9][19][20]
Median Time to Onset 56-62 daysNot specified[9][19]
Dose Interruption 1.7-3.1% of patientsNot specified[9][19]
Dose Reduction 0.4-1.3% of patientsNot specified[9][19]
Resolution upon Dose Modification 76-87.5% of cases resolved or improvedNot specified[9][19]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Dietary Phosphate Restriction on this compound-Induced Hyperphosphatemia in a Mouse Xenograft Model
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant FGFR2-fusion positive cancer cells (e.g., cholangiocarcinoma cell line) into the flank of each mouse.

  • Group Allocation (n=10/group):

    • Group A: Vehicle + Standard Diet

    • Group B: this compound + Standard Diet

    • Group C: Vehicle + Low-Phosphate Diet

    • Group D: this compound + Low-Phosphate Diet

  • Acclimatization to Diet: Acclimate Groups C and D to the low-phosphate diet for one week prior to treatment initiation.

  • Treatment:

    • Administer this compound (e.g., 1-3 mg/kg) or vehicle daily via oral gavage.

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and general health daily.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein) at baseline and weekly thereafter for serum phosphate analysis.

  • Endpoint Analysis:

    • At the end of the study (e.g., 21 days or when tumors reach a predetermined size), collect terminal blood samples for comprehensive chemistry panels.

    • Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-FGFR).

    • Collect kidneys for histological analysis to assess for any signs of mineralization.

  • Data Analysis: Compare serum phosphate levels and tumor growth inhibition between Group B and Group D to determine if dietary modification mitigates hyperphosphatemia without compromising anti-tumor efficacy.

Protocol 2: Assessment of Ocular Toxicity and Mitigation with a Dose Interruption Schedule in Rats
  • Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.

  • Group Allocation (n=8/sex/group):

    • Group 1: Vehicle (continuous daily dosing)

    • Group 2: this compound (e.g., 3 mg/kg, continuous daily dosing)

    • Group 3: this compound (e.g., 3 mg/kg, intermittent dosing: 14 days on, 7 days off)

  • Ophthalmological Examinations:

    • Conduct a baseline comprehensive ophthalmological examination on all animals, including slit-lamp biomicroscopy, fundoscopy, and OCT.

    • Repeat examinations every 2 weeks for the first 6 weeks, and then monthly for the duration of the study (e.g., 3 months).

  • Treatment: Administer this compound or vehicle via oral gavage according to the assigned schedule.

  • Clinical Observations:

    • Perform daily general health checks.

    • Specifically observe for signs of ocular irritation, discharge, or cloudiness.

    • Apply a lubricating eye ointment (as a control for the examination procedure) or a specified prophylactic treatment to a subset of animals if required.

  • Endpoint Analysis:

    • At the study terminus, perform a final ophthalmological exam.

    • Collect eyes for histopathological evaluation, focusing on the cornea, lens, and retina.

  • Data Analysis: Compare the incidence and severity of ocular findings (e.g., retinal changes on OCT, histopathological correlates) between the continuous (Group 2) and intermittent (Group 3) dosing groups to assess if the drug holiday mitigates toxicity.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds FGFR->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation This compound This compound This compound->FGFR Inhibits

Caption: this compound inhibits FGFR autophosphorylation and downstream signaling.

Hyperphosphatemia_Workflow cluster_kidney Kidney Proximal Tubule FGFR1_Klotho FGFR1/Klotho Complex NPT2a NaPi-2a/2c Transporters FGFR1_Klotho->NPT2a Inhibits transporter expression on cell surface Phosphate_Reabsorption Increased Phosphate Reabsorption FGFR1_Klotho->Phosphate_Reabsorption Leads to Hyperphosphatemia Hyperphosphatemia (Elevated Serum Phosphate) Phosphate_Reabsorption->Hyperphosphatemia FGF23 FGF23 Hormone FGF23->FGFR1_Klotho Activates This compound This compound This compound->FGFR1_Klotho Inhibits

Caption: Mechanism of this compound-induced hyperphosphatemia in the kidney.

Mitigation_Strategy_Workflow Start This compound Administration in Preclinical Model Monitor Monitor for Toxicity (e.g., Serum Phosphate, Ocular Exam) Start->Monitor Toxicity_Observed Toxicity Observed? Monitor->Toxicity_Observed Strategy1 Implement Mitigation Strategy: - Dose Interruption - Dietary Modification - Co-administer Agent Toxicity_Observed->Strategy1 Yes Continue Continue Study (No Toxicity) Toxicity_Observed->Continue No Reassess Re-assess Toxicity Strategy1->Reassess Resolved Toxicity Resolved/ Improved? Reassess->Resolved Continue_Modified Continue Study with Modified Regimen Resolved->Continue_Modified Yes Stop Consider Dose Reduction or Study Endpoint Resolved->Stop No

Caption: Decision workflow for mitigating this compound toxicity in preclinical studies.

References

Technical Support Center: FGFR2 Gatekeeper Mutations and Pemigatinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of FGFR2 gatekeeper mutations in Pemigatinib resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to this compound in FGFR2-driven cancers?

Acquired resistance to this compound, a selective FGFR inhibitor, is frequently driven by the emergence of secondary mutations within the FGFR2 kinase domain.[1][2][3][4] These mutations can interfere with the binding of the drug to its target, thereby reactivating downstream signaling pathways and promoting tumor growth despite ongoing treatment.

Q2: Which specific FGFR2 mutations are most commonly associated with this compound resistance?

The most prevalent mutations conferring resistance to this compound and other reversible FGFR inhibitors occur at two key locations within the kinase domain:

  • Gatekeeper residue (V565): Mutations such as V565F, V565L, and V565I are frequently observed. The gatekeeper residue controls access to a hydrophobic pocket within the ATP-binding site.[1][4][5][6] Alterations at this position can create steric hindrance, preventing this compound from binding effectively.

  • Molecular brake residue (N550): Mutations like N550K and N550H are also common.[1][3][4][7] These mutations can destabilize the inactive conformation of the kinase, shifting the equilibrium towards the active state and reducing the inhibitor's efficacy.[8]

In a study of 82 patients with FGFR2-altered cholangiocarcinoma who developed resistance to FGFR inhibitors, 60% had detectable secondary FGFR2 kinase domain mutations.[1][3] Among these, mutations at the N550 and V565 residues were the most frequent.[1][3]

Q3: Can resistance to this compound occur through mechanisms other than secondary FGFR2 mutations?

Yes, while on-target FGFR2 mutations are the most common mechanism, resistance can also arise through off-target mechanisms. These can include the activation of bypass signaling pathways that circumvent the need for FGFR2 signaling.[9][10] Examples of such pathways include the PI3K/AKT/mTOR and RAS/MAPK pathways.[2][11][12][13] Co-occurring mutations in genes like PIK3CA, PTEN, KRAS, and NRAS have been identified in patients who have developed resistance to FGFR inhibitors.[2][7][13][14]

Troubleshooting Guides

Problem 1: Decreased this compound efficacy observed in a previously responsive cell line model.

Possible Cause: Emergence of a resistant subclone harboring an FGFR2 gatekeeper or molecular brake mutation.

Troubleshooting Steps:

  • Sequence the FGFR2 gene: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to identify potential mutations in the kinase domain, paying close attention to codons for V565 and N550.

  • Assess downstream signaling: Use Western blotting to check the phosphorylation status of key downstream effectors of the FGFR2 pathway, such as FRS2, ERK, and AKT, in the presence and absence of this compound. Persistent phosphorylation in the presence of the drug suggests pathway reactivation.

  • Perform a dose-response curve: Determine the IC50 value of this compound in the resistant cell line and compare it to the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates reduced sensitivity.

Problem 2: In vivo tumor model (e.g., patient-derived xenograft) shows initial response to this compound followed by tumor regrowth.

Possible Cause: Development of acquired resistance through on-target mutations or activation of bypass pathways.

Troubleshooting Steps:

  • Biopsy and sequence the resistant tumor: Collect tissue from the relapsed tumor and perform genomic analysis (NGS) to detect secondary FGFR2 mutations or alterations in other cancer-related genes (e.g., KRAS, PIK3CA).

  • Analyze circulating tumor DNA (ctDNA): If serial plasma samples are available, ctDNA analysis can be used to track the emergence of resistance mutations over time.[1][2][7]

  • Evaluate alternative inhibitors: Test the efficacy of next-generation or irreversible FGFR inhibitors (e.g., futibatinib) that may overcome the identified resistance mutation(s).[1][7] Some irreversible inhibitors have shown activity against certain gatekeeper mutations.[2][7]

Data Presentation

Table 1: In Vitro Activity of this compound Against Wild-Type and Mutant FGFR2

Cell Line/ModelFGFR2 StatusThis compound IC50 (nM)Fold Change vs. Wild-TypeReference
PDC-DUC18828FGFR2 Fusion (Wild-Type)4-[15]
PDO-DUC18828FGFR2 Fusion (Wild-Type)2-[15]
CCLP-1-FP-WTFGFR2-PHGDH Fusion (Wild-Type)Data not specified, but sensitive-[1]
CCLP-1-FP-N550KFGFR2-PHGDH Fusion (N550K Mutant)Inactive at 20 nM> (relative to WT)[1]
CCLP-1-FP-L618VFGFR2-PHGDH Fusion (L618V Mutant)Inactive at 20 nM> (relative to WT)[1]

Note: This table summarizes available quantitative data from the search results. A comprehensive table would require data from the primary literature not fully detailed in the provided snippets.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (sensitive and suspected resistant)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range might be 0.1 nM to 10 µM. Include a DMSO-only control.

    • Remove the medium from the wells and add 100 µL of the corresponding drug dilution or control medium.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[16]

  • Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the drug-treated wells to the DMSO control wells.

    • Plot the normalized viability against the logarithm of the drug concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Western Blot for FGFR2 Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of FGFR2 and its downstream targets.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein electrophoresis equipment (gels, running buffer, transfer system)

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Culture cells and treat with this compound or DMSO for a specified time (e.g., 4 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the phosphorylation status between treated and untreated samples.

Visualizations

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binding & Dimerization FRS2 FRS2 FGFR2->FRS2 Phosphorylation PI3K PI3K FGFR2->PI3K PLCg PLCγ FGFR2->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival This compound This compound This compound->FGFR2 Inhibition Gatekeeper Gatekeeper Mutation (e.g., V565F) Gatekeeper->this compound Blocks Binding

Caption: FGFR2 signaling pathway and mechanism of this compound resistance.

Experimental_Workflow cluster_outcomes Potential Findings start Patient with FGFR2-driven Cancer pem_treatment This compound Treatment start->pem_treatment response Initial Tumor Response pem_treatment->response progression Tumor Progression (Acquired Resistance) response->progression biopsy Tumor Biopsy or ctDNA Analysis progression->biopsy sequencing Next-Generation Sequencing (NGS) biopsy->sequencing analysis Identify Resistance Mechanism sequencing->analysis on_target On-Target: FGFR2 Gatekeeper Mutation (V565F) analysis->on_target e.g. off_target Off-Target: Bypass Pathway Activation (e.g., KRAS) analysis->off_target e.g.

Caption: Workflow for identifying this compound resistance mechanisms.

References

Pemigatinib Technical Support Center: Understanding the Impact of TP53 Co-mutations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of TP53 co-mutations on the clinical response to Pemigatinib in FGFR-altered solid tumors. The following frequently asked questions (FAQs) and troubleshooting guides are based on data from key clinical trials to aid in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the established impact of TP53 co-mutations on the efficacy of this compound in patients with FGFR-altered cancers?

A1: Clinical data strongly indicates that co-occurring TP53 mutations are associated with a lack of response to this compound in patients with FGFR-altered solid tumors. The phase 2 FIGHT-207 basket trial, which evaluated this compound across various solid tumors with FGFR1-3 alterations, reported this negative correlation. While a direct comparison of response rates between TP53-mutated and TP53-wildtype cohorts is not detailed in the primary report, the study highlights that TP53 co-alterations were predominantly found in patients who did not respond to the treatment.

Q2: Is there quantitative data to support the association between TP53 co-mutations and poor response to this compound?

A2: Yes, an analysis from the FIGHT-207 trial provides quantitative evidence supporting this association. In the cohorts of patients with FGFR fusions/rearrangements and activating mutations, TP53 co-alterations were identified in a significant portion of the non-responders.

Table 1: Prevalence of TP53 Co-alterations in Responders vs. Non-Responders to this compound in the FIGHT-207 Trial (Cohorts A+B)

Patient GroupNumber of PatientsPercentage with TP53 Co-alteration
Non-Responders 5343%
Responders 15Data not specified

Data from an abstract of the FIGHT-207 study. Cohort A: FGFR1-3 fusions/rearrangements; Cohort B: FGFR1-3 activating non-kinase domain mutations.

This finding underscores the importance of assessing TP53 status when evaluating potential candidates for this compound therapy.

Q3: What are the overall efficacy outcomes for this compound in the patient populations studied in key clinical trials?

A3: The FIGHT-207 and FIGHT-202 trials provide overall efficacy data for this compound in patients with FGFR-altered tumors. It is important to note that the data presented in these tables is for the overall study cohorts and is not stratified by TP53 mutation status. The negative impact of TP53 co-mutations is a key factor to consider when interpreting these results for individual patients.

Table 2: Efficacy of this compound in the FIGHT-207 Trial (Cohorts A and B)

Efficacy EndpointCohort A (FGFR Fusions/Rearrangements)Cohort B (Activating Non-Kinase Domain Mutations)
Objective Response Rate (ORR) 26.5%9.4%
Median Progression-Free Survival (PFS) 4.5 months3.7 months
Median Overall Survival (OS) 17.5 months11.4 months
Median Duration of Response (DOR) 7.8 months6.9 months

Source: Rodón, J., et al. Nature Medicine, 2024.[1][2]

Table 3: Final Efficacy Results of this compound in the FIGHT-202 Trial (Cohort A: FGFR2 Fusions/Rearrangements in Cholangiocarcinoma)

Efficacy EndpointOutcome
Objective Response Rate (ORR) 37.0%
Median Progression-Free Survival (PFS) 7.0 months
Median Overall Survival (OS) 17.5 months
Median Duration of Response (DOR) 9.1 months

Source: Vogel, A., et al. ESMO Open, 2024.[3]

Troubleshooting Guide

Issue: A patient with a known FGFR fusion is not responding to this compound therapy.

Potential Cause: The presence of a co-occurring TP53 mutation is a likely mechanism of primary resistance to this compound.

Troubleshooting Steps:

  • Review Genomic Profiling Data: If not already performed, conduct comprehensive genomic profiling on the tumor tissue to assess the TP53 mutation status.

  • Consider Alternative Pathways: TP53 mutations can lead to genomic instability and the activation of alternative survival pathways that bypass the effects of FGFR inhibition.

  • Evaluate for Other Resistance Mechanisms: While TP53 co-mutation is a key factor, other mechanisms of primary or acquired resistance should also be investigated, such as alterations in downstream signaling pathways (e.g., PI3K/AKT/mTOR) or the emergence of secondary FGFR mutations.

Experimental Protocols

Methodology for Detection of FGFR and TP53 Alterations

The clinical trials investigating this compound have primarily utilized Next-Generation Sequencing (NGS) for the identification of genomic alterations.

  • Tissue-Based NGS:

    • Assay: The FoundationOne®CDx assay is a comprehensive genomic profiling test approved as a companion diagnostic for this compound.

    • Methodology: This assay uses targeted high-throughput hybridization-based capture technology to analyze DNA extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue. It can detect substitutions, insertions and deletions (indels), copy number alterations (CNAs), and select gene rearrangements in a panel of cancer-related genes, including FGFR1, FGFR2, FGFR3, and TP53.

  • Liquid Biopsy (ctDNA Analysis):

    • Assay: Circulating tumor DNA (ctDNA) analysis, such as the Guardant360® assay, can be used for non-invasive detection of genomic alterations from a blood sample.

    • Methodology: These assays detect cell-free ctDNA shed from tumors into the bloodstream. They employ NGS to identify various types of alterations, including single nucleotide variants (SNVs), indels, copy number amplifications, and fusions. This method is particularly useful for monitoring the emergence of resistance mutations over the course of treatment.

Methodology for Assessment of Treatment Response

The efficacy of this compound in clinical trials is assessed using standardized criteria:

  • Response Evaluation Criteria in Solid Tumors (RECIST v1.1): This is the standard guideline for evaluating changes in tumor burden in solid tumors in response to therapy.

    • Objective Response Rate (ORR): The proportion of patients with a complete or partial response.

    • Progression-Free Survival (PFS): The length of time during and after treatment that a patient lives with the disease but it does not get worse.

    • Overall Survival (OS): The length of time from the start of treatment that a patient is still alive.

    • Duration of Response (DOR): The time from the initial response to the treatment until disease progression or death.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR Dimerization FGF->FGFR Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Cell_Effects Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Effects PI3K_AKT_mTOR->Cell_Effects PLCg_PKC->Cell_Effects This compound This compound This compound->FGFR Inhibition

Caption: FGFR Signaling Pathway and Mechanism of Action of this compound.

TP53_Resistance_Pathway cluster_this compound This compound Action cluster_tp53_status TP53 Status cluster_cellular_outcome Cellular Outcome This compound This compound FGFR_Signaling FGFR Signaling This compound->FGFR_Signaling Inhibits Apoptosis Apoptosis / Cell Cycle Arrest FGFR_Signaling->Apoptosis Leads to (in sensitive cells) Survival Cell Survival / Proliferation TP53_WT Wild-Type TP53 TP53_WT->Apoptosis Promotes TP53_Mut Mutant TP53 TP53_Mut->Survival Promotes Resistance Resistance to this compound Survival->Resistance

Caption: Logical Relationship of TP53 Status to this compound Resistance.

Experimental_Workflow cluster_patient_selection Patient Selection cluster_genomic_analysis Genomic Analysis cluster_treatment_response Treatment and Response Assessment Patient Patient with FGFR-altered Solid Tumor Tumor_Sample Tumor Tissue (FFPE) or Blood Sample (ctDNA) Patient->Tumor_Sample NGS Next-Generation Sequencing (NGS) Tumor_Sample->NGS Data_Analysis Bioinformatic Analysis (FGFR & TP53 status) NGS->Data_Analysis Treatment This compound Treatment Data_Analysis->Treatment Stratify Patients Imaging Tumor Imaging (CT/MRI) Treatment->Imaging Follow-up RECIST Response Assessment (RECIST v1.1) Imaging->RECIST Outcome Clinical Outcome (ORR, PFS, OS) RECIST->Outcome

Caption: Experimental Workflow for Analyzing this compound Response.

References

Managing hyperphosphatemia in mouse models treated with Pemigatinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing hyperphosphatemia in mouse models treated with pemigatinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small-molecule kinase inhibitor that targets Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1][2][3][4] In cancer cells with activating FGFR gene alterations (such as fusions, rearrangements, or amplifications), constitutive signaling through pathways like RAS/MAPK and PI3K/AKT promotes cell proliferation and survival.[1][2] this compound binds to the ATP-binding site of these receptors, blocking their phosphorylation and subsequent downstream signaling, which can decrease tumor cell growth.[2][3]

Pemigatinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR Extracellular Transmembrane Intracellular (Kinase Domain) FGF->FGFR Binds RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation This compound This compound Block X This compound->Block Block->FGFR Inhibits Kinase Domain Hyperphosphatemia_Mechanism cluster_system Normal Phosphate Homeostasis cluster_this compound Effect of this compound FGF23 FGF23 FGFR_Klotho FGFR/αKlotho Complex (Kidney) FGF23->FGFR_Klotho Binds & Activates Phosphate_Excretion Renal Phosphate Excretion FGFR_Klotho->Phosphate_Excretion Promotes Reduced_Excretion Reduced Renal Phosphate Excretion FGFR_Klotho->Reduced_Excretion Inhibition leads to Serum_Phosphate_Normal Normal Serum Phosphate Phosphate_Excretion->Serum_Phosphate_Normal Maintains This compound This compound Block X This compound->Block Block->FGFR_Klotho Inhibits Hyperphosphatemia Hyperphosphatemia Reduced_Excretion->Hyperphosphatemia Results in Troubleshooting_Flowchart Start Start this compound Treatment & Monitor Serum Phosphate (Weekly) Check_P Serum Phosphate > 7 mg/dL? Start->Check_P Continue Continue Monitoring Check_P->Continue No Low_P_Diet Initiate Low-Phosphate Diet (0.2-0.3% Phosphate) Check_P->Low_P_Diet Yes Continue->Check_P Remeasure_2w Re-measure Phosphate After 2 Weeks Low_P_Diet->Remeasure_2w Check_P_2w Phosphate < 7 mg/dL? Remeasure_2w->Check_P_2w Check_P_2w->Continue Yes Add_Binder Add Phosphate Binder (e.g., Sevelamer) OR Withhold this compound Dose Check_P_2w->Add_Binder No Reassess Re-assess Phosphate Weekly Add_Binder->Reassess Resume Resume this compound (Consider Dose Reduction) Reassess->Check_P_2w

References

Technical Support Center: Optimizing Pemigatinib in Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing pemigatinib dosage and scheduling in xenograft studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2][3] In cancer cells with activating FGFR gene alterations (such as fusions, rearrangements, or mutations), these receptors are constitutively active, driving tumor cell proliferation, survival, and migration.[1][4][5] this compound binds to the ATP-binding pocket of these receptors, inhibiting their phosphorylation and blocking downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[2] This ultimately leads to decreased cell viability and tumor growth inhibition.[1][3]

Q2: Which xenograft models have been successfully used to test this compound efficacy?

A2: this compound has shown significant anti-tumor activity in several xenograft models harboring FGFR alterations. These include:

  • KATO III (gastric cancer, FGFR2 amplification): Demonstrates a dose-dependent suppression of tumor growth.[1]

  • KG1 (acute myeloid leukemia, FGFR1 fusion): Shows tumor growth suppression.[1]

  • RT-112 (bladder carcinoma, FGFR3-TACC3 fusion): Exhibits significant tumor growth inhibition.[1]

  • Cholangiocarcinoma Patient-Derived Xenograft (PDX) (FGFR2-TRA2B fusion): Shows significant tumor growth inhibition.[1]

  • LU99 (non-small cell lung cancer, KRAS G12C mutation and high FGFR1 expression): Used to study combination therapies.

Q3: What is a typical starting dose and schedule for this compound in mouse xenograft studies?

A3: Based on published preclinical studies, a once-daily oral gavage is the standard administration route. Efficacious dose ranges have been identified:

  • In the KATO III gastric cancer model, significant tumor growth suppression was observed at a once-daily dose of 0.03 mg/kg, with maximum activity at doses of 0.3 mg/kg and above.[1]

  • In an RT-112 bladder cancer model, oral administration of 0.3 and 1 mg/kg resulted in significant tumor growth inhibition.[1]

  • In a cholangiocarcinoma PDX model, both 0.3 and 1 mg/kg doses led to significant tumor growth inhibition.[1] Therefore, a starting dose of 0.3 mg/kg to 1 mg/kg administered once daily is a reasonable starting point for efficacy studies.

Q4: How can I monitor the pharmacodynamic effects of this compound in my xenograft model?

A4: There are two primary methods to monitor the pharmacodynamic effects of this compound:

  • Direct Target Inhibition: Measure the phosphorylation levels of FGFR in tumor tissue samples collected from treated animals. A significant reduction in phospho-FGFR indicates target engagement. The in vivo IC50 for phospho-FGFR2 inhibition in KATO III tumors was determined to be 22 nM.[1]

  • Biomarker Monitoring: Hyperphosphatemia (an increase in serum phosphate levels) is a known on-target effect of FGFR inhibition and can be used as a surrogate marker of target engagement.[1] Monitoring serum phosphate levels in treated animals can provide a convenient way to assess pharmacodynamic activity.

Q5: Are there any known mechanisms of resistance to this compound?

A5: Yes, acquired resistance to FGFR inhibitors, including this compound, can occur. One identified mechanism is the emergence of secondary mutations in the FGFR kinase domain, such as the V464L mutation in FGFR2, which can interfere with drug binding.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in tumor growth between animals in the same treatment group. Inconsistent tumor cell implantation, variability in animal health, or differences in drug administration.Ensure consistent cell numbers and injection volumes during implantation. Monitor animal health closely and exclude any outliers. Standardize oral gavage techniques to ensure accurate dosing.
No significant anti-tumor effect observed at previously reported efficacious doses. The xenograft model may not have the specific FGFR alteration that sensitizes it to this compound. The drug formulation may be suboptimal, or the dosing schedule may be inadequate.Confirm the FGFR status of your cell line or PDX model. Prepare fresh drug formulations regularly and ensure proper solubility and stability. Consider a dose-escalation study or a more frequent dosing schedule.
Signs of toxicity in treated animals (e.g., weight loss, lethargy). The administered dose may be too high for the specific animal strain or model. The vehicle used for drug formulation may be causing adverse effects.Reduce the this compound dose or switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off). Evaluate the tolerability of the vehicle alone in a separate cohort of animals.
Hyperphosphatemia leading to adverse effects. This is an expected on-target effect of FGFR inhibition.Monitor serum phosphate levels. If they become excessively high, consider reducing the this compound dose or implementing an intermittent dosing schedule. In clinical settings, phosphate-lowering therapy is used.[4]
Difficulty in assessing target engagement in tumor tissue. Challenges with tissue collection and processing, or low sensitivity of the assay.Optimize tumor harvesting and flash-freezing protocols to preserve protein phosphorylation. Use highly specific and validated antibodies for phospho-FGFR in your immunoassays (e.g., ELISA, Western blot).

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Xenograft Models
Model FGFR Alteration Animal Dose (mg/kg, oral, once daily) Treatment Duration Outcome Reference
KATO IIIFGFR2 amplificationSCID Mice0.0310 daysSignificant tumor growth suppression[1]
KATO IIIFGFR2 amplificationSCID Mice0.3, 110 daysMaximum tumor growth inhibition[1]
KG1FGFR1 fusionHumanized NSG Mice0.314 daysTumor growth suppression[1]
RT-112FGFR3-TACC3 fusionNude Rats0.3, 114 daysSignificant tumor growth inhibition[1]
Cholangiocarcinoma PDXFGFR2-TRA2B fusionNude Mice0.3, 142 daysSignificant tumor growth inhibition[1]
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
Species Dose (mg/kg) Route Half-life (t½, hours) Cmax (nM) AUC (h*nM) Oral Bioavailability (%) Reference
Mouse1Oral----[1]
Rat2Oral4.0--Complete[1]
Dog2Oral15.7--98[1]
Monkey2Oral---29[1]

Note: Specific Cmax and AUC values for the 1 mg/kg oral dose in mice were not detailed in the provided search results but were stated to be dose-linear.

Experimental Protocols

KATO III Gastric Cancer Xenograft Model
  • Cell Line: KATO III (FGFR2-amplified)

  • Animal Model: Severe Combined Immunodeficiency (SCID) mice.

  • Tumor Implantation: Subcutaneous injection of KATO III cells into the flank of the mice.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³).

  • Dosing Regimen: this compound administered by oral gavage once daily for 10 consecutive days at doses of 0.03, 0.1, 0.3, or 1 mg/kg. A vehicle control group should be included.

  • Endpoint Analysis: Tumor volume should be measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., phospho-FGFR levels).

RT-112 Bladder Carcinoma Xenograft Model
  • Cell Line: RT-112 (FGFR3-TACC3 fusion)

  • Animal Model: Nude rats.

  • Tumor Implantation: Subcutaneous injection of RT-112 cells.

  • Treatment Initiation: When tumors are established.

  • Dosing Regimen: this compound administered by oral gavage once daily for 14 days at doses of 0.3 or 1 mg/kg, alongside a vehicle control group.

  • Endpoint Analysis: Regular measurement of tumor volume.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_PLCG PLCγ Pathway cluster_outcome Cellular Outcomes FGF FGF Ligand FGFR FGFR (FGFR1/2/3) FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG This compound This compound This compound->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PKC PKC PLCG->PKC Migration Cell Migration PKC->Migration

Caption: this compound inhibits FGFR signaling pathways.

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_monitoring Tumor Growth Monitoring cluster_treatment Treatment cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., KATO III) implantation Subcutaneous Injection of Cancer Cells cell_culture->implantation animal_model Immunocompromised Mice (e.g., SCID) animal_model->implantation tumor_growth Measure Tumor Volume (e.g., with calipers) implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer this compound (oral gavage, daily) randomization->treatment control Administer Vehicle Control randomization->control endpoint_tumor Tumor Volume Measurement (Efficacy Assessment) treatment->endpoint_tumor endpoint_pd Tumor/Blood Collection (PD Analysis) treatment->endpoint_pd control->endpoint_tumor control->endpoint_pd

Caption: General experimental workflow for xenograft studies.

References

Validation & Comparative

Comparative Efficacy of Pemigatinib and Erdafitinib in Bladder Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two prominent FGFR inhibitors in the treatment of urothelial carcinoma, supported by clinical trial data and experimental methodologies.

This guide provides a comprehensive comparison of pemigatinib and erdafitinib, two targeted therapies approved for the treatment of bladder cancer, specifically for patients with fibroblast growth factor receptor (FGFR) alterations. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, mechanisms of action, and clinical trial designs for both drugs.

Mechanism of Action: Targeting the FGFR Signaling Pathway

Both this compound and erdafitinib are potent kinase inhibitors that target the FGFR family of receptor tyrosine kinases.[1][2][3] Aberrant FGFR signaling, driven by gene mutations, fusions, or amplifications, is a key oncogenic driver in a subset of urothelial carcinomas.[4][5] These alterations lead to constitutive activation of the FGFR pathway, promoting tumor cell proliferation, survival, and angiogenesis.[6][7]

This compound is a selective inhibitor of FGFR1, 2, and 3.[1][7] Erdafitinib is a pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4.[2][8] By binding to the ATP-binding site of the FGFRs, both drugs block the downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, thereby inhibiting tumor growth.[1][4]

FGFR_Signaling_Pathway FGFR Signaling Pathway in Bladder Cancer cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF Ligand FGF Ligand FGFR FGFR (with alterations) FGF Ligand->FGFR FRS2 FRS2 FGFR->FRS2 Autophosphorylation PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Cell_Effects Cell Proliferation, Survival, Angiogenesis MAPK->Cell_Effects AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Effects PKC PKC PLCg->PKC PKC->Cell_Effects This compound/\nErdafitinib This compound / Erdafitinib This compound/\nErdafitinib->FGFR Inhibition FIGHT_201_Workflow FIGHT-201 Study Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Regimen cluster_endpoints Endpoints Patient_Population Patients with unresectable or metastatic urothelial carcinoma with FGFR3 mutations or fusions/rearrangements, progressed after ≥1 prior therapy Dosing This compound 13.5 mg once daily (continuous or intermittent schedule) Patient_Population->Dosing Primary_Endpoint Objective Response Rate (ORR) per RECIST v1.1 Dosing->Primary_Endpoint Evaluation Secondary_Endpoints Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), Safety Dosing->Secondary_Endpoints Evaluation THOR_Study_Workflow THOR Study (Cohort 1) Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (1:1) cluster_endpoints Endpoints Patient_Population Patients with metastatic urothelial carcinoma with susceptible FGFR alterations, progressed after 1-2 prior treatments including an anti-PD-(L)1 agent Erdafitinib_Arm Erdafitinib (8 mg daily with uptitration to 9 mg) Patient_Population->Erdafitinib_Arm Chemo_Arm Investigator's Choice of Chemotherapy (Docetaxel or Vinflunine) Patient_Population->Chemo_Arm Primary_Endpoint Overall Survival (OS) Erdafitinib_Arm->Primary_Endpoint Evaluation Secondary_Endpoints Progression-Free Survival (PFS), Objective Response Rate (ORR), Safety Erdafitinib_Arm->Secondary_Endpoints Evaluation Chemo_Arm->Primary_Endpoint Evaluation Chemo_Arm->Secondary_Endpoints Evaluation

References

Preclinical Evidence Supports Pemigatinib and Chemotherapy Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A growing body of preclinical research indicates that combining the selective FGFR1-3 inhibitor pemigatinib with traditional chemotherapy agents may offer a synergistic anti-tumor effect, providing a strong rationale for the clinical investigation of these combination therapies in patients with FGF/FGFR-altered cancers.

Recent preclinical findings have demonstrated that this compound, when used in conjunction with the chemotherapeutic agent gemcitabine, results in a synergistic reduction in the viability of cholangiocarcinoma (CCA) cells harboring FGFR2 fusions.[1] This synergy has been observed both in cell culture experiments and in animal models of the disease. While direct preclinical studies on the combination of this compound with other chemotherapies like paclitaxel and cisplatin are still emerging, research on other selective FGFR inhibitors provides a strong basis for their potential efficacy. These studies have shown that combining FGFR inhibitors with platinum-based agents and taxanes can lead to enhanced tumor suppression.[2][3]

This comparison guide will delve into the preclinical evidence for combining this compound with various chemotherapy agents, presenting the available quantitative data, detailing the experimental methodologies used in these studies, and illustrating the underlying biological pathways.

Synergistic Effects of this compound and Gemcitabine in Cholangiocarcinoma

A key preclinical study investigated the combination of this compound and gemcitabine in cholangiocarcinoma (CCA) cell lines with FGFR2 fusions. The study revealed a synergistic effect in reducing cancer cell viability, suggesting that the combination is more effective than either drug alone.

Quantitative Data from In Vitro Studies

The half-maximal inhibitory concentration (IC50) values for this compound and gemcitabine as single agents were determined in different CCA cell lines. The combination of the two drugs showed a synergistic effect specifically in the CCLP-1 cell line, which harbors an FGFR2 fusion.

Cell LineDrugIC50
CCLP-1 (FGFR2 fusion)This compound7.18 nM[1]
CCLP-GR (Gemcitabine-Resistant)This compound7.60 nM[1]
CCLP-1 (FGFR2 fusion)Gemcitabine19.3 mg/dl[1]
HuCCT1 (No FGFR mutation)Gemcitabine22.6 mg/dl[1]

Experimental Protocols:

  • Cell Viability Assay: CCA cell lines (CCLP-1, CCLP-GR, and HuCCT1) were treated with varying concentrations of this compound and gemcitabine, both as single agents and in combination. Cell viability was assessed after a specified incubation period using a standard method such as the MTT or CellTiter-Glo assay to determine the IC50 values and to evaluate for synergistic, additive, or antagonistic effects. The Chou-Talalay method is commonly used to calculate a combination index (CI), where a CI value less than 1 indicates synergy.

  • In Vivo Xenograft Model: The synergistic effect of this compound and gemcitabine was also confirmed in a mouse xenograft model using the CCLP-1 cell line. Nude mice bearing CCLP-1 tumors were treated with this compound, gemcitabine, the combination of both, or a vehicle control. Tumor growth was monitored over time, and tumor volumes were measured to assess the efficacy of the different treatment regimens.

Rationale for Combining this compound with Other Chemotherapies

While specific preclinical data for this compound in combination with paclitaxel and cisplatin is limited, studies with other selective FGFR inhibitors provide a strong rationale for these combinations. The standard of care for advanced CCA often includes gemcitabine and cisplatin.[2][4] Clinical trials are currently underway to compare this compound monotherapy against the gemcitabine and cisplatin combination in the first-line setting for patients with advanced CCA with FGFR2 rearrangements.[3][5]

The combination of FGFR inhibitors with taxanes like paclitaxel and platinum-based drugs like cisplatin has shown promise in preclinical models of other solid tumors, suggesting a potential class-wide effect that could extend to this compound.

Signaling Pathways and Mechanism of Action

This compound is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically FGFR1, 2, and 3. In many cancers, alterations in FGFR genes, such as fusions, rearrangements, or mutations, lead to the constitutive activation of the FGFR signaling pathway. This aberrant signaling drives tumor cell proliferation, survival, and angiogenesis through the activation of downstream pathways like the RAS-MAPK and PI3K-AKT pathways. By blocking the ATP-binding site of the FGFR kinase domain, this compound inhibits its phosphorylation and activation, thereby shutting down these downstream oncogenic signals.

The synergistic effect of combining this compound with chemotherapy is thought to arise from the complementary mechanisms of action of the two drug classes. Chemotherapy agents like gemcitabine, cisplatin, and paclitaxel induce DNA damage and cell cycle arrest, leading to cancer cell death. By simultaneously inhibiting the pro-survival signals driven by the aberrant FGFR pathway, this compound may lower the threshold for chemotherapy-induced apoptosis and prevent the cancer cells from repairing the damage caused by chemotherapy.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation This compound This compound This compound->FGFR Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

FGFR Signaling Pathway and this compound Inhibition.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of this compound combination therapy typically follows a structured workflow, starting with in vitro experiments to establish synergy and moving to in vivo models to confirm efficacy and assess tolerability.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Lines Select Cancer Cell Lines (with and without FGFR alterations) IC50_Determination Determine IC50 for Single Agents Cell_Lines->IC50_Determination Combination_Screen Combination Drug Screen (e.g., checkerboard assay) IC50_Determination->Combination_Screen Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay method) Combination_Screen->Synergy_Analysis Xenograft_Model Establish Xenograft Model in Mice Synergy_Analysis->Xenograft_Model Promising Synergy Treatment_Groups Randomize into Treatment Groups: - Vehicle - this compound - Chemotherapy - Combination Xenograft_Model->Treatment_Groups Efficacy_Assessment Assess Tumor Growth and Survival Treatment_Groups->Efficacy_Assessment Toxicity_Assessment Monitor for Toxicity (e.g., body weight, clinical signs) Treatment_groups Treatment_groups Treatment_groups->Toxicity_Assessment

Preclinical Evaluation Workflow.

Conclusion

The preclinical data, particularly the demonstrated synergy between this compound and gemcitabine in FGFR2-fusion positive cholangiocarcinoma models, provides a compelling scientific rationale for the continued investigation of this compound in combination with various chemotherapy regimens. These findings suggest that such combinations could lead to improved therapeutic outcomes for patients with tumors harboring activating FGFR alterations. Further preclinical studies are warranted to explore the full potential of this compound combination therapies with other cytotoxic agents and to elucidate the precise molecular mechanisms underlying the observed synergy. The results of ongoing clinical trials will be critical in translating these promising preclinical findings into effective treatment strategies for patients.

References

Head-to-Head Comparison of FGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of drugs for various malignancies harboring FGFR alterations. This guide provides a detailed head-to-head comparison of prominent FGFR inhibitors—Pemigatinib, Futibatinib, Infigratinib, and Erdafitinib—focusing on their clinical performance, mechanisms of action, and the experimental data that support their use. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.

Mechanism of Action and Signaling Pathway

FGFR inhibitors primarily act by blocking the ATP-binding site of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling. This disruption of the FGFR pathway, which is crucial for cell proliferation, survival, and migration, forms the basis of their anti-tumor activity.[1][2][3][4] While all four inhibitors target the FGFR family, there are nuances in their binding mechanisms and selectivity.

This compound is a selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][5] Infigratinib is also a selective, ATP-competitive inhibitor of FGFR1-3.[2][6] Erdafitinib is a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[4][7] Futibatinib distinguishes itself as an irreversible, covalently binding inhibitor of FGFR1-4, which may offer a more sustained inhibition.[3][8]

The FGFR signaling cascade is a complex network involving multiple downstream pathways. Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of key signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are central to cell cycle progression and survival.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival FIGHT_202_Workflow Patient_Screening Patient Screening (Advanced/Metastatic CCA) Molecular_Profiling Molecular Profiling (FGFR status) Patient_Screening->Molecular_Profiling Cohort_Assignment Cohort Assignment Molecular_Profiling->Cohort_Assignment Cohort_A Cohort A (FGFR2 fusion/rearrangement) Cohort_Assignment->Cohort_A FGFR2+ Cohort_B Cohort B (Other FGF/FGFR alterations) Cohort_Assignment->Cohort_B Other FGFR alt. Cohort_C Cohort C (No FGF/FGFR alterations) Cohort_Assignment->Cohort_C FGFR- Treatment This compound Treatment (13.5 mg QD, 2 wks on/1 wk off) Cohort_A->Treatment Cohort_B->Treatment Cohort_C->Treatment Endpoint_Assessment Endpoint Assessment (ORR, DOR, PFS, OS, Safety) Treatment->Endpoint_Assessment Resistance_Mechanisms cluster_Resistance Mechanisms of Resistance FGFR_Inhibitor FGFR Inhibitor (e.g., this compound) FGFR FGFR FGFR_Inhibitor->FGFR Inhibits Downstream_Signaling Downstream Signaling (MAPK, PI3K/AKT) FGFR->Downstream_Signaling Activates Tumor_Growth Tumor Growth Inhibition Downstream_Signaling->Tumor_Growth Inhibited On_Target On-Target Resistance (FGFR Kinase Domain Mutations) On_Target->FGFR Alters binding site Off_Target Off-Target Resistance (Bypass Pathway Activation) Off_Target->Downstream_Signaling Reactivates

References

Pemigatinib in Combination with Immune Checkpoint Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly moving towards combination strategies to overcome resistance and enhance efficacy. This guide provides a comprehensive comparison of the synergistic effects of pemigatinib, a selective fibroblast growth factor receptor (FGFR) inhibitor, with immune checkpoint inhibitors (ICIs). We delve into the preclinical rationale, clinical data, and the underlying mechanisms that support this promising therapeutic approach.

Preclinical Evidence: Remodeling the Tumor Microenvironment

Preclinical studies have laid a strong foundation for combining FGFR inhibitors with ICIs. The core concept is that by inhibiting the FGFR signaling pathway, which is often dysregulated in various cancers, the tumor microenvironment (TME) can be modulated from an immunosuppressive to an immune-active state, thereby sensitizing the tumor to the effects of ICIs.

A pivotal study by Palakurthi et al. investigated the combination of erdafitinib, another potent FGFR inhibitor, with an anti-PD-1 antibody in a genetically engineered mouse model of lung cancer driven by an FGFR2 mutation. While erdafitinib monotherapy led to some tumor control, the combination with anti-PD-1 resulted in significant tumor regression and improved survival.[1] The study revealed that FGFR inhibition led to:

  • Increased T-cell infiltration: A higher number of T-cells were observed within the tumor tissue.[1]

  • Decreased regulatory T cells (Tregs): A reduction in immunosuppressive Tregs was noted.[1]

  • Downregulation of PD-L1 expression on tumor cells: This suggests a potential mechanism to overcome one of the key immune escape pathways.[1]

These immunological changes were dependent on the inhibition of the FGFR pathway, as they were not observed in a KRAS-mutant mouse model insensitive to FGFR inhibition.[1]

Experimental Protocols

In Vivo Mouse Model Study (Adapted from Palakurthi et al.)

  • Animal Model: Genetically engineered mice with lung tumors driven by an activating FGFR2 mutation (FGFR2K660N/p53mut).

  • Treatment Groups:

    • Vehicle control + IgG isotype control

    • Erdafitinib (oral administration)

    • Anti-PD-1 antibody (intraperitoneal injection)

    • Erdafitinib + Anti-PD-1 antibody

  • Analysis of Tumor Microenvironment:

    • Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections were stained for immune cell markers such as CD3 (T-cells), CD8 (cytotoxic T-cells), and FoxP3 (Tregs) to assess the extent of immune cell infiltration.

    • Flow Cytometry: Fresh tumor tissue was dissociated into a single-cell suspension. Cells were then stained with fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1) to quantify different immune cell populations.

    • T-cell Receptor (TCR) Sequencing: TCR sequencing was performed on tumor-infiltrating lymphocytes (TILs) to assess the clonality of the T-cell response. An increased clonality suggests a more focused anti-tumor T-cell response.

Clinical Data: this compound and Pembrolizumab Combination

Building on the promising preclinical data, the combination of this compound with the anti-PD-1 antibody pembrolizumab has been evaluated in a clinical setting.

FIGHT-101 Trial (Phase I/II)

The FIGHT-101 trial was a phase I/II study that evaluated this compound in combination with various agents, including pembrolizumab, in patients with advanced malignancies.[2]

Key Findings:

  • The combination of this compound and pembrolizumab was found to be tolerable, with no new safety signals emerging.[2]

  • The combination demonstrated preliminary anti-tumor activity in patients with various advanced solid tumors.[2]

ParameterThis compound + Pembrolizumab (FIGHT-101)
Number of Patients 26
Overall Response Rate (ORR) 26.9%
ORR in patients with FGFR rearrangements 50%
ORR in patients with FGFR mutations 33%

Table 1: Efficacy data from the this compound and pembrolizumab combination arm of the FIGHT-101 trial.[3]

FIGHT-202 Trial (Phase II) - this compound Monotherapy Baseline

To put the combination therapy results into context, it is useful to consider the efficacy of this compound as a monotherapy. The FIGHT-202 trial evaluated this compound in previously treated patients with cholangiocarcinoma (bile duct cancer) harboring FGFR2 fusions or rearrangements.

ParameterThis compound Monotherapy (FIGHT-202)
Number of Patients (with FGFR2 fusions/rearrangements) 107
Overall Response Rate (ORR) 37%[4]
Median Duration of Response (DOR) 7.5 months[5]
Median Progression-Free Survival (PFS) 6.9 months[5]
Median Overall Survival (OS) 21.1 months[5]

Table 2: Efficacy data for this compound monotherapy in patients with cholangiocarcinoma from the FIGHT-202 trial.[4][5]

While a direct comparison is not possible due to different patient populations and study designs, the promising ORR in the combination trial, particularly in patients with FGFR alterations, supports the rationale for further investigation.

Ongoing Clinical Trials

Several clinical trials are currently underway to further evaluate the combination of this compound with immune checkpoint inhibitors:

  • NCT05913661: A Phase II study of this compound combined with a PD-1 inhibitor as a first-line treatment for unresectable or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusion/rearrangement.[6]

  • NCT05004974: A Phase II study of sintilimab (an anti-PD-1 antibody) with this compound in patients with PD-L1-positive and FGFR mutated advanced non-small cell lung cancer.[7]

These trials will provide more definitive data on the efficacy and safety of this combination approach in specific cancer types.

Mechanism of Synergy and Signaling Pathways

The synergistic effect of this compound and immune checkpoint inhibitors is believed to stem from a multi-faceted impact on the "cancer-immune cycle".

Synergy_Mechanism cluster_tumor_cell Tumor Cell with FGFR Alteration cluster_tme Tumor Microenvironment cluster_immune_response Anti-Tumor Immune Response This compound This compound FGFR_Signaling FGFR Signaling (Proliferation, Survival) This compound->FGFR_Signaling Inhibits PDL1_Expression PD-L1 Expression This compound->PDL1_Expression Downregulates Treg Regulatory T-cells (Tregs) (Immunosuppression) This compound->Treg Decreases T_Cell_Infiltration T-cell Infiltration (CD8+ T-cells) This compound->T_Cell_Infiltration Promotes Tumor_Cell_Death Tumor Cell Death & Antigen Release FGFR_Signaling->Tumor_Cell_Death Promotes Survival (Inhibited by this compound) FGFR_Signaling->PDL1_Expression Upregulates FGFR_Signaling->Treg Promotes Tumor_Cell_Death->T_Cell_Infiltration Increases Antigen Presentation PD1_PDL1 PD-1/PD-L1 Interaction PDL1_Expression->PD1_PDL1 T_Cell_Infiltration->PD1_PDL1 T_Cell_Activation T-cell Activation & Tumor Killing T_Cell_Infiltration->T_Cell_Activation ICI Immune Checkpoint Inhibitor (anti-PD-1/L1) ICI->PD1_PDL1 Blocks PD1_PDL1->T_Cell_Activation Inhibits (Blockade reverses this)

Caption: Proposed mechanism of synergy between this compound and immune checkpoint inhibitors.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study cluster_clinical Clinical Trial Mouse_Model FGFR-driven Mouse Tumor Model Treatment Treatment Groups: - Vehicle - this compound - Anti-PD-1 - Combination Mouse_Model->Treatment Tumor_Analysis Tumor Analysis Treatment->Tumor_Analysis IHC Immunohistochemistry (Immune Cell Infiltration) Tumor_Analysis->IHC Flow_Cytometry Flow Cytometry (Immune Cell Populations) Tumor_Analysis->Flow_Cytometry TCR_Seq TCR Sequencing (Clonality) Tumor_Analysis->TCR_Seq Patient_Enrollment Patient Enrollment (Advanced Malignancies with FGFR alterations) Combination_Therapy This compound + Immune Checkpoint Inhibitor Patient_Enrollment->Combination_Therapy Efficacy_Safety Efficacy & Safety Evaluation Combination_Therapy->Efficacy_Safety ORR Objective Response Rate Efficacy_Safety->ORR PFS Progression-Free Survival Efficacy_Safety->PFS OS Overall Survival Efficacy_Safety->OS AEs Adverse Events Efficacy_Safety->AEs

Caption: General workflow for preclinical and clinical evaluation of the combination therapy.

Conclusion

The combination of this compound with immune checkpoint inhibitors represents a scientifically robust and clinically promising strategy. Preclinical data strongly suggest a synergistic relationship, where FGFR inhibition remodels the tumor microenvironment to be more permissive to an anti-tumor immune response, which is then unleashed by immune checkpoint blockade. Early clinical data from the FIGHT-101 trial supports the tolerability and preliminary efficacy of this combination. The results of ongoing, more focused clinical trials are eagerly awaited to confirm the benefit of this approach in specific patient populations with FGFR-driven malignancies. This combination holds the potential to improve upon the durable responses offered by immunotherapy and the targeted efficacy of FGFR inhibition.

References

A Comparative Analysis of the Safety Profiles of Pemigatinib and Futibatinib in the Treatment of Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of two fibroblast growth factor receptor (FGFR) inhibitors, pemigatinib and futibatinib, approved for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) with FGFR2 fusions or other rearrangements. The information presented is based on data from their respective pivotal clinical trials, FIGHT-202 for this compound and FOENIX-CCA2 for futibatinib.

Executive Summary

Both this compound and futibatinib have demonstrated manageable safety profiles in clinical trials, with the most common adverse events being related to on-target FGFR inhibition.[1] Hyperphosphatemia is a class effect and the most frequently reported adverse event for both drugs.[2][3] Ocular toxicities are also a key concern with both agents. While the overall safety profiles are similar, there are some differences in the incidence of specific adverse events. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparison.

Comparative Safety Profiles: Adverse Event Data

The following tables summarize the most common treatment-emergent adverse events (TEAEs) observed in the pivotal clinical trials for this compound (FIGHT-202) and futibatinib (FOENIX-CCA2).

Table 1: Comparison of Common All-Grade Adverse Events (≥20% in either trial)

Adverse EventThis compound (FIGHT-202)[2][4] (n=147)Futibatinib (FOENIX-CCA2)[3][5] (n=103)
Hyperphosphatemia58.5%85%
Alopecia49.7%33%
Diarrhea46.9%28%
Fatigue43.5%25%
Nausea41.5%-
Dysgeusia40.8%-
Dry Mouth-30%
Dry Skin-27%
Constipation35%-
Stomatitis35%-
Dry Eye35%-
Decreased Appetite33%-
Vomiting27%-
Arthralgia25%-
Abdominal Pain23%-
Hypophosphatemia23%-
Back Pain20%-

Note: Direct comparison is challenging due to differences in trial populations and reporting. Some adverse events may have been grouped differently between trials. Data for nausea, dysgeusia, constipation, stomatitis, dry eye, decreased appetite, vomiting, arthralgia, abdominal pain, hypophosphatemia, and back pain for futibatinib were not reported as part of the most common TEAEs in the provided search results.

Table 2: Comparison of Grade ≥3 Adverse Events

Adverse EventThis compound (FIGHT-202)[2] (n=147)Futibatinib (FOENIX-CCA2)[6] (n=103)
Hyperphosphatemia0%30%
Diarrhea3.4%-
Fatigue5.4%-
Nausea2%-

Note: Data for many Grade ≥3 adverse events for futibatinib were not specified in the provided search results in a comparable format to this compound.

Experimental Protocols

FIGHT-202 Trial (this compound)

The FIGHT-202 study was a phase 2, open-label, single-arm, multicenter trial that evaluated the safety and efficacy of this compound in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.[1]

  • Patient Population: The study enrolled 147 patients into three cohorts based on their FGF/FGFR status: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR genetic alterations), and Cohort C (no FGF/FGFR alterations).[4] The safety analysis was conducted on the total population.

  • Treatment Regimen: Patients received 13.5 mg of this compound orally once daily for 14 consecutive days, followed by a 7-day off period, in 21-day cycles.[1] Treatment continued until disease progression or unacceptable toxicity.[4]

  • Primary Endpoint: The primary endpoint was the objective response rate (ORR) in Cohort A.[4]

  • Secondary Endpoints: Secondary endpoints included duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.[4]

FOENIX-CCA2 Trial (Futibatinib)

The FOENIX-CCA2 trial was a phase 2, open-label, single-arm, multicenter study that assessed the efficacy and safety of futibatinib in patients with locally advanced or metastatic unresectable intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[6][7]

  • Patient Population: The trial enrolled 103 patients with iCCA and FGFR2 fusions or rearrangements who had progressed after at least one prior line of systemic therapy.[6]

  • Treatment Regimen: Patients received futibatinib 20 mg orally once daily continuously until disease progression or unacceptable toxicity.[6][7]

  • Primary Endpoint: The primary endpoint was the objective response rate (ORR).[6]

  • Secondary Endpoints: Secondary endpoints included duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.[6]

Signaling Pathways and Mechanism of Action

Both this compound and futibatinib are inhibitors of the fibroblast growth factor receptor (FGFR) signaling pathway.[8][9] Aberrant activation of this pathway, often due to gene fusions or rearrangements, can drive tumor growth and proliferation.[8][9]

This compound is a potent, selective, oral inhibitor of FGFR1, 2, and 3.[8] It acts as a tyrosine kinase inhibitor, binding to the ATP-binding site of the FGFRs and preventing their phosphorylation and subsequent activation of downstream signaling pathways.[8]

Futibatinib is an irreversible inhibitor of FGFR1-4.[9] It forms a covalent bond with a specific cysteine residue within the kinase domain of the FGFRs, leading to prolonged and sustained inhibition of downstream signaling.[9]

The inhibition of FGFR by both drugs blocks key downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[10][11]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P1 Phosphorylation FGFR->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound This compound->P1 Futibatinib Futibatinib Futibatinib->P1

Caption: FGFR Signaling Pathway and Inhibition by this compound and Futibatinib.

Experimental Workflow of Pivotal Clinical Trials

The general workflow for the FIGHT-202 and FOENIX-CCA2 trials involved several key stages from patient screening to data analysis.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Baseline Assessment Screening->Enrollment Treatment Treatment Administration (this compound or Futibatinib) Enrollment->Treatment Monitoring Safety & Efficacy Monitoring (Adverse Events, Tumor Response) Treatment->Monitoring FollowUp Long-term Follow-up Monitoring->FollowUp DataAnalysis Data Analysis (Primary & Secondary Endpoints) FollowUp->DataAnalysis

Caption: Generalized Experimental Workflow for Phase 2 Clinical Trials.

Conclusion

This compound and futibatinib represent significant advancements in the treatment of cholangiocarcinoma with FGFR2 alterations, and both exhibit a manageable and predictable safety profile. The most common adverse events are on-target effects, with hyperphosphatemia being the most frequent. While alopecia and gastrointestinal side effects appear to be more common with this compound based on the available data, futibatinib shows a higher incidence of hyperphosphatemia. The choice between these agents may depend on individual patient characteristics and tolerance to specific side effects. Further head-to-head comparative studies would be beneficial to delineate more subtle differences in their safety and efficacy profiles. Researchers and clinicians should be well-versed in the management of common adverse events to optimize patient outcomes.

References

In Vivo Validation of Novel Pemigatinib Combination Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel Pemigatinib combination therapies, supported by preclinical in vivo experimental data. The following sections detail the methodologies of key experiments, present quantitative data in structured tables for easy comparison, and visualize relevant biological pathways and experimental workflows.

Introduction to this compound and Combination Strategies

This compound is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3. Dysregulation of the FGFR signaling pathway is a known driver in various malignancies. While this compound monotherapy has shown clinical efficacy, particularly in tumors with FGFR2 fusions or rearrangements like cholangiocarcinoma, acquired resistance often limits its long-term effectiveness.[1] To overcome this, novel combination therapies are being actively investigated to enhance anti-tumor activity and combat resistance mechanisms. This guide focuses on the in vivo validation of this compound in combination with chemotherapy, immunotherapy, and other targeted agents.

Key Combination Strategies and Preclinical Evidence

This compound and Chemotherapy (Gemcitabine + Cisplatin)

The combination of this compound with the standard-of-care chemotherapy regimen of gemcitabine and cisplatin is a promising strategy, particularly for FGFR-driven malignancies like cholangiocarcinoma. While extensive preclinical in vivo data for this specific combination with this compound is still emerging, the clinical trial FIGHT-101 has provided initial evidence of its efficacy.[2] The rationale for this combination is to target both the primary oncogenic driver (FGFR) and induce broader cytotoxic effects to overcome potential resistance.

Combination Cancer Model Key Findings (Clinical) Reference
This compound + Gemcitabine + CisplatinAdvanced Solid TumorsObjective Response Rate (ORR): 37.5% in patients with advanced solid tumors.[2]
This compound and Immunotherapy (PD-1/PD-L1 Inhibitors)

Preclinical studies have demonstrated that FGFR inhibition can modulate the tumor microenvironment, potentially increasing the efficacy of immune checkpoint inhibitors.[3][4][5][6] By inhibiting FGFR signaling, a more immune-permissive environment can be created, characterized by increased T-cell infiltration and reduced immunosuppressive signals. While direct in vivo studies with this compound and immunotherapy are limited, studies with other potent FGFR inhibitors like erdafitinib provide a strong rationale and preclinical proof-of-concept.

Combination Cancer Model Animal Model Key Findings Reference
Erdafitinib (FGFR inhibitor) + Anti-PD-1 AntibodyFGFR2K660N/p53mut Lung CancerGenetically Engineered Mouse ModelSignificant tumor regression and improved survival compared to monotherapy. Increased T-cell infiltration and decreased regulatory T cells in the tumor microenvironment.[3][4][6]
This compound and Other Targeted Therapies

A significant area of investigation is the combination of this compound with KRAS G12C inhibitors to overcome acquired resistance. Preclinical studies have shown that FGFR1 activation can be a bypass mechanism leading to resistance to KRAS G12C inhibitors. Co-targeting both pathways has demonstrated synergistic anti-tumor effects in in vivo models.[7][8][9]

Combination Cancer Model Animal Model Key Findings Reference
This compound + MRTX849 (Adagrasib)LU99 (KRAS G12C Mutant NSCLC)Nude Mice XenograftIncreased anti-tumor activity compared to either agent alone. Increased inhibition of pERK in the combination group.[7][9]
This compound + AMG 510 (Sotorasib)LU99 (KRAS G12C Mutant NSCLC)Nude Mice XenograftIncreased anti-tumor activity compared to either agent alone.[7][9]
This compound + AMG 510 (Sotorasib)Mesenchymal Lung Cancer PDXPatient-Derived XenograftEfficacious in 2 out of 4 mesenchymal lung cancer models. No combination benefit observed in epithelial lung cancer PDX models.[7]

A clinical trial is currently investigating a triple combination of this compound, Bevacizumab (an anti-VEGF antibody), and Atezolizumab (a PD-L1 inhibitor) for advanced cholangiocarcinoma with FGFR2 fusion.[10][11][12] The rationale is to simultaneously target the primary oncogenic driver, tumor angiogenesis, and the immune checkpoint pathway to achieve a more durable response.

Experimental Protocols

In Vivo Xenograft Study: this compound and KRAS G12C Inhibitors

This protocol is based on the study by Abdollahi et al. investigating the combination of this compound with KRAS G12C inhibitors in a lung cancer xenograft model.[7][9]

  • Cell Line: LU99 (human non-small cell lung cancer cell line with KRAS G12C mutation).

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of LU99 cells into the flank of the mice.

  • Treatment Groups:

    • Vehicle control

    • This compound (oral administration)

    • MRTX849 (oral administration)

    • AMG 510 (oral administration)

    • This compound + MRTX849 (combination)

    • This compound + AMG 510 (combination)

  • Dosing and Schedule: Dosing was initiated on day 7 post-tumor implant. Specific doses were as indicated in the study.[9][13]

  • Endpoint Analysis:

    • Tumor volume was measured regularly to assess tumor growth inhibition.

    • At the end of the study, tumors were harvested for pharmacodynamic analysis, including measuring the ratio of phosphorylated ERK (pERK) to total ERK using a whole-cell lysate assay kit to assess downstream signaling inhibition.[9][13]

In Vivo Study: FGFR Inhibition and PD-1 Blockade

This protocol is based on the study by Palakurthi et al. investigating the combination of an FGFR inhibitor (erdafitinib) with an anti-PD-1 antibody in a genetically engineered mouse model of lung cancer.[3][4][6]

  • Animal Model: FGFR2K660N/p53mut (FKNP) genetically engineered lung tumor-bearing mice.

  • Treatment Groups:

    • Control (vehicle + rat IgG2a isotype)

    • Anti-PD-1 antibody

    • Erdafitinib

    • Erdafitinib + Anti-PD-1 antibody

  • Dosing and Schedule: Mice were treated for 4 weeks.[4]

  • Endpoint Analysis:

    • Survival was monitored.

    • Tumor regression was assessed.

    • Pharmacodynamic studies were conducted on day 8, including immunohistochemistry and flow cytometry of tumors to analyze immune cell infiltration (e.g., T cells, regulatory T cells) and T-cell receptor (TCR) sequencing to assess TCR clonality.[3]

Visualizing the Mechanisms and Workflows

FGFR Signaling Pathway

FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates STAT STAT FGFR->STAT PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response STAT->Cell_Response PLCg->Cell_Response This compound This compound This compound->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for In Vivo Combination Therapy Study

In Vivo Combination Therapy Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., Xenograft, PDX) Tumor_Implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) Animal_Model->Tumor_Implantation Group_Allocation Randomize into Treatment Groups Tumor_Implantation->Group_Allocation Dosing Administer Therapies (Single agents & Combinations) Group_Allocation->Dosing Tumor_Measurement Monitor Tumor Growth (Calipers/Imaging) Dosing->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor harvest, Survival) Tumor_Measurement->Endpoint_Analysis Data_Analysis Statistical Analysis & Interpretation Endpoint_Analysis->Data_Analysis

Caption: General workflow for an in vivo drug combination study.

References

Navigating Resistance: A Comparative Guide to Pemigatinib and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a comprehensive comparison of cross-resistance between pemigatinib, a selective fibroblast growth factor receptor (FGFR) inhibitor, and other kinase inhibitors, supported by experimental data and detailed methodologies.

This compound, an FDA-approved therapy for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement, has shown significant clinical efficacy.[1][2][3] However, as with many targeted therapies, acquired resistance can limit the duration of response.[1][4] This guide delves into the mechanisms of resistance to this compound and explores cross-resistance patterns with other kinase inhibitors, providing valuable insights for developing next-generation therapeutic strategies.

Mechanisms of Acquired Resistance to this compound

Acquired resistance to this compound and other FGFR inhibitors predominantly arises from two key mechanisms:

  • On-target secondary mutations in the FGFR2 kinase domain that prevent the drug from binding effectively. The most frequently observed mutations are in the gatekeeper residue (V565) and the molecular brake region (N550).[5][6][7] These mutations can confer differential sensitivity to various FGFR inhibitors.

  • Activation of bypass signaling pathways that circumvent the FGFR blockade. These off-target alterations often involve the MAPK and PI3K/mTOR pathways, with mutations in genes such as KRAS, NRAS, and PIK3CA being identified in patients who have progressed on this compound.[6][7][8][9]

Cross-Resistance Among FGFR Inhibitors

The emergence of specific FGFR2 kinase domain mutations can lead to cross-resistance among different FGFR inhibitors. While this compound is a reversible inhibitor, irreversible inhibitors like futibatinib have been developed to overcome some of these resistance mutations. However, resistance to irreversible inhibitors can still emerge, often through mutations at the covalent binding site or through the same molecular brake and gatekeeper mutations.[5][6]

The following table summarizes the efficacy of several FGFR inhibitors in clinical trials, highlighting the challenges of acquired resistance.

Kinase InhibitorCancer TypeKey Efficacy MetricValueClinical Trial/Study
This compound Cholangiocarcinoma (FGFR2 fusion/rearrangement)Overall Response Rate (ORR)35.5%FIGHT-202[1]
Median Duration of Response (DoR)7.5 monthsFIGHT-202[1]
Median Progression-Free Survival (PFS)6.9 monthsFIGHT-202[2]
Infigratinib Cholangiocarcinoma (FGFR2 fusion/rearrangement)Overall Response Rate (ORR)23%NCT02150967[10]
Futibatinib Cholangiocarcinoma (FGFR2 fusion/rearrangement)Overall Response Rate (ORR)42%FOENIX-CCA2
Erdafitinib Urothelial Carcinoma (FGFR3 mutation or FGFR2/3 fusion)Overall Response Rate (ORR)40%BLC2001[10][11]
Median Progression-Free Survival (PFS)5.5 monthsBLC2001[11]

Overcoming Resistance: Combination Strategies

The development of resistance through bypass signaling pathways highlights the potential of combination therapies. Preclinical studies have shown that combining this compound with inhibitors of downstream signaling molecules, such as KRAS inhibitors, can be a promising strategy to overcome resistance.

This compound and KRAS G12C Inhibitors

In non-small cell lung cancer (NSCLC) models with a mesenchymal phenotype and high FGFR1 expression, the combination of this compound with KRAS G12C inhibitors (e.g., AMG 510, MRTX849) has demonstrated synergistic anti-tumor activity.[12][13][14] This combination leads to enhanced inhibition of the MAPK pathway, as evidenced by reduced phosphorylation of ERK.[12][13]

The following table presents preclinical data on the synergy between this compound and KRAS G12C inhibitors.

Cell LineCancer TypeCombinationSynergy Score (Bliss)Key FindingStudy
LU99Lung CancerAMG 510 + this compoundHighSynergistic inhibition of cell proliferationAbdollahi et al.[12]
MIA PaCa-2 (Resistant Clone)Pancreatic CancerAMG 510 + this compoundHighOvercomes acquired resistance to KRAS G12C inhibitorAbdollahi et al.[12]

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of signaling pathways and the rationale behind combination therapies, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FGF FGF Ligand FGF->FGFR Activates This compound This compound This compound->FGFR Inhibits KRAS_inhibitor KRAS Inhibitor KRAS_inhibitor->RAS Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (Parental & Resistant) Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Lines->Viability_Assay Western_Blot Western Blot (pERK, pAKT) Cell_Lines->Western_Blot Synergy_Analysis Synergy_Analysis Viability_Assay->Synergy_Analysis Calculate Synergy Scores Xenograft Patient-Derived Xenograft (PDX) Models Treatment Treatment with Single Agents & Combination Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Analysis Analysis of Tumor Tissue Treatment->Analysis Efficacy_Evaluation Efficacy_Evaluation Tumor_Measurement->Efficacy_Evaluation Evaluate Anti-Tumor Efficacy

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Pemigatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals who handle Pemigatinib. Adherence to these procedural guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound, a potent kinase inhibitor, requires specific handling protocols due to its potential pharmacological effects. While some safety data sheets (SDS) classify this compound as an irritant and harmful if swallowed, others do not.[1][2][3] Given this discrepancy and the nature of the compound, a conservative approach is warranted, treating it as a hazardous substance.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in a laboratory setting. These recommendations are based on guidelines for handling potent pharmaceutical compounds and hazardous drugs.[4][5]

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05)Provides a robust barrier against skin contact and absorption. The outer glove should be changed immediately upon contamination.
Body Protection Disposable, solid-front, back-closing gown made of a low-lint, impervious materialProtects skin and personal clothing from contamination with this compound dust or solutions.
Eye Protection Safety glasses with side shields or chemical splash gogglesPrevents eye exposure to this compound particles or splashes.
Respiratory Protection NIOSH-approved N95 or higher respirator (e.g., P100)Minimizes the risk of inhaling this compound dust, especially during weighing and reconstitution.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to prevent contamination and ensure safety.

Receiving and Storage
  • Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Don PPE: Before opening the package, at a minimum, wear a lab coat and single-use nitrile gloves.

  • Verify Contents: Open the package in a designated receiving area and verify the contents against the shipping documents.

  • Segregated Storage: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and access-restricted area. Follow the storage temperature recommendations provided by the manufacturer.[2]

Handling and Preparation
  • Designated Area: All handling of this compound, especially weighing and reconstitution of the powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.

  • Full PPE: All personnel involved in the handling and preparation of this compound must wear the full PPE as outlined in the table above.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials, cleaning agents, and waste disposal bags is readily available in the handling area.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.

  • Segregate Waste: All contaminated materials, including gloves, gowns, vials, and cleaning materials, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow Regulations: Dispose of the hazardous waste in accordance with all local, state, and federal regulations for chemical waste.[2] Do not dispose of this compound or its waste in the regular trash or down the drain.

Experimental Protocols: Donning and Doffing PPE

Proper donning and doffing of PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.

Donning Procedure
  • Gown: Put on the disposable gown, ensuring it is securely fastened at the back.

  • Respirator: If required, perform a fit check for the respirator.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second, outer pair of gloves, pulling the cuffs over the sleeves of the gown.

Doffing Procedure (to be performed in a designated area)
  • Outer Gloves: Remove the outer pair of gloves and dispose of them in the hazardous waste container.

  • Gown: Unfasten the gown and remove it by rolling it down from the shoulders, turning it inside out. Dispose of it in the hazardous waste container.

  • Eye Protection: Remove eye protection from the back to the front and place it in a designated area for decontamination or disposal.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Visual Guidance: Workflows and Logical Relationships

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection start Handling this compound? task Assess Task Risk start->task weighing Weighing/Reconstituting (High Dust Potential) task->weighing High Risk solution Handling Solution (Low Splash Potential) task->solution Medium Risk storage Storage/Transport (Sealed Container) task->storage Low Risk full_ppe Full PPE: - Double Gloves - Gown - Eye Protection - Respirator (N95+) weighing->full_ppe standard_ppe Standard PPE: - Double Gloves - Gown - Eye Protection solution->standard_ppe basic_ppe Basic PPE: - Lab Coat - Single Gloves storage->basic_ppe

Caption: PPE Selection Workflow for Handling this compound.

Donning_Doffing_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don_gown 1. Gown don_respirator 2. Respirator don_gown->don_respirator don_eyes 3. Eye Protection don_respirator->don_eyes don_gloves1 4. Inner Gloves don_eyes->don_gloves1 don_gloves2 5. Outer Gloves don_gloves1->don_gloves2 doff_gloves2 1. Outer Gloves doff_gown 2. Gown doff_gloves2->doff_gown doff_eyes 3. Eye Protection doff_gown->doff_eyes doff_gloves1 4. Inner Gloves doff_eyes->doff_gloves1 wash_hands 5. Wash Hands doff_gloves1->wash_hands

Caption: Procedural Steps for Donning and Doffing PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pemigatinib
Reactant of Route 2
Reactant of Route 2
Pemigatinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.